(R)-PR-924
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H38N4O5 |
|---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
N-[(2R)-1-[[(2R)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide |
InChI |
InChI=1S/C37H38N4O5/c1-22-27-14-8-7-13-25(27)18-29(22)35(44)39-23(2)34(43)41-32(19-26-20-38-30-16-10-9-15-28(26)30)36(45)40-31(33(42)37(3)21-46-37)17-24-11-5-4-6-12-24/h4-16,20,23,31-32,38H,17-19,21H2,1-3H3,(H,39,44)(H,40,45)(H,41,43)/t23-,31+,32-,37-/m1/s1 |
InChI Key |
ADBUEVSHEJICCM-PQUKJWNUSA-N |
Isomeric SMILES |
CC1=C(CC2=CC=CC=C12)C(=O)N[C@H](C)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)[C@]6(CO6)C |
Canonical SMILES |
CC1=C(CC2=CC=CC=C12)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)C6(CO6)C |
Origin of Product |
United States |
Foundational & Exploratory
(R)-PR-924: A Deep Dive into its Mechanism as a Selective LMP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of (R)-PR-924, a potent and selective inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7 or β5i), a catalytic subunit of the immunoproteasome. This compound is a tripeptide epoxyketone that covalently and irreversibly binds to the active site of LMP7, demonstrating significant potential in preclinical models of hematologic malignancies and autoimmune diseases.[1][2][3] This document outlines the molecular interactions, downstream signaling effects, and experimental methodologies used to characterize this promising therapeutic agent.
Core Mechanism of Action
This compound acts as a highly selective, irreversible inhibitor of the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome.[1][2][4] Its mechanism involves the covalent modification of the N-terminal threonine active sites within the LMP7 subunit.[1][2][4] This irreversible binding effectively blocks the catalytic activity of LMP7, leading to a disruption of protein degradation pathways that are crucial for the function and survival of specific cell types, particularly those of hematopoietic origin. The selectivity of this compound for LMP7 over the constitutive proteasome subunit β5c is a key characteristic, minimizing off-target effects and potential toxicity.[2][5]
The epoxyketone warhead of this compound is crucial for its mechanism, forming a stable covalent bond with the active site threonine residue of LMP7. The peptide backbone of the inhibitor contributes to its high potency and selectivity, with specific residues interacting with the substrate-binding pockets of the LMP7 subunit.[6] This targeted inhibition leads to the accumulation of polyubiquitinated proteins, inducing cellular stress and triggering apoptotic pathways in malignant cells.[2][5]
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of this compound have been quantified across various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for LMP7 compared to other proteasomal subunits.
| Proteasome Subunit | This compound IC50 (nM) | Selectivity Ratio (β5c/LMP7) | Reference |
| LMP7 (β5i) | 22 | - | [1] |
| β5c | 2900 | 131 | [5] |
| LMP2 (β1i) | 8200 | - | [5] |
| β1c | >30000 | - | [5] |
| MECL-1 (β2i) | >30000 | - | [5] |
| β2c | >30000 | - | [5] |
Note: IC50 values can vary slightly between different experimental setups and assay conditions.
Downstream Signaling and Cellular Effects
Inhibition of LMP7 by this compound triggers a cascade of downstream cellular events, primarily culminating in the induction of apoptosis in cancer cells, particularly multiple myeloma.[1][2]
Apoptosis Induction in Multiple Myeloma
This compound has been shown to induce apoptosis in multiple myeloma (MM) cell lines and primary patient cells.[2][4] This is achieved through the activation of both the intrinsic and extrinsic apoptotic pathways.
-
Caspase Activation: Treatment with this compound leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[2][5]
-
Mitochondrial Pathway: The inhibitor induces the cleavage of Bid, a pro-apoptotic protein, which then translocates to the mitochondria.[2] This leads to the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[2][3]
-
Bcl-2 Family Proteins: this compound has been observed to down-regulate the expression of the anti-apoptotic protein Bcl-2.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PR-924|LMP-7 Inhibitor|For Research Use [benchchem.com]
- 4. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
(R)-PR-924: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PR-924 is a selective, irreversible inhibitor of the immunoproteasome subunit LMP-7 (low molecular mass polypeptide 7), also known as β5i.[1][2] As a tripeptide epoxyketone, its development marked a significant step in the pursuit of more targeted cancer therapies, aiming to overcome the limitations of broader proteasome inhibitors.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological activity of this compound, with a focus on its application in multiple myeloma research.
Discovery and Rationale
The development of this compound was a direct response to the clinical experience with first-generation proteasome inhibitors like bortezomib. While effective, these agents inhibit both the constitutive proteasome (present in most cells) and the immunoproteasome (predominantly in hematopoietic cells), leading to off-target effects and toxicities. The discovery of more specific inhibitors for immunoproteasome subunits, such as LMP-7, was driven by the hypothesis that a more targeted approach could enhance therapeutic efficacy while reducing side effects.
This compound is structurally related to carfilzomib, another epoxyketone proteasome inhibitor.[1][2] A key feature contributing to its selectivity for LMP-7 over the constitutive β5 subunit is the presence of a bulky tyrosine residue at the P1 position of the peptide backbone.[1] This structural element allows for preferential binding to the active site of LMP-7.
Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature or patents, the general approach for synthesizing tripeptide epoxyketones is well-established. This typically involves a convergent synthesis strategy.
A plausible, generalized synthetic route would involve:
-
Peptide Coupling: Stepwise coupling of the constituent amino acids to form the tripeptide backbone. This is typically carried out using standard solid-phase or solution-phase peptide synthesis methodologies.
-
Epoxyketone Warhead Synthesis: The epoxyketone "warhead" is synthesized separately. This reactive group is crucial for the irreversible covalent binding to the N-terminal threonine of the proteasome's active site.
-
Coupling of Peptide and Warhead: The fully assembled tripeptide is then coupled to the epoxyketone moiety to yield the final this compound compound.
-
Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.
The chemical formula for this compound is C₃₇H₃₈N₄O₅, and its IUPAC name is N-((R)-1-(((S)-3-(1H-indol-3-yl)-1-(((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)-3-methyl-1H-indene-2-carboxamide.
Biological Activity and Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the chymotrypsin-like activity of the LMP-7 subunit of the immunoproteasome. This inhibition leads to a buildup of ubiquitinated proteins within the cell, triggering a cascade of events that culminate in apoptosis (programmed cell death).
Signaling Pathway of this compound-Induced Apoptosis
The primary mechanism of action involves the induction of apoptosis through a mitochondria-dependent pathway.[1] Upon inhibition of the immunoproteasome by this compound, the accumulation of unfolded proteins leads to endoplasmic reticulum stress and the activation of the unfolded protein response (UPR). This, in turn, initiates a signaling cascade that activates both initiator and executioner caspases.
The key steps in the signaling pathway are:
-
Caspase Activation: this compound treatment leads to the activation of initiator caspases, including caspase-8 and caspase-9.[1][2]
-
BID Cleavage: Activated caspase-8 cleaves the pro-apoptotic protein BID into its truncated form, tBID.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): tBID translocates to the mitochondria, where it induces MOMP, leading to the release of cytochrome c into the cytoplasm.[1]
-
Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.
-
Executioner Caspase Activation: Activated caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3.[1][2]
-
PARP Cleavage and Apoptosis: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Cell Viability) | 3-5 µM | Multiple Myeloma Cell Lines | [4] |
| IC₅₀ (β5i/LMP-7) | 2.5 nM | Purified Enzyme | [5] |
| IC₅₀ (β5c) | 227 nM | Purified Enzyme | [5] |
| Selectivity (β5c/β5i) | ~91-fold | Purified Enzyme | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Plasmacytoma Xenograft | 6 mg/kg, twice weekly | 2.3-fold decrease in tumor volume | [4] |
| SCID-hu Mouse Model | Not specified | Tumor growth inhibition and prolonged survival | [1] |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound are provided below. These are representative protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at an appropriate density.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry.
In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 5 x 10⁶ MM.1S cells) into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 6 mg/kg, twice weekly). The control group receives a vehicle solution.
-
Data Collection: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined endpoint size, or as defined by the institutional animal care and use committee guidelines.
-
Data Analysis: Analyze the data to determine the effect of this compound on tumor growth inhibition and overall survival.
Conclusion
This compound is a valuable research tool for investigating the role of the immunoproteasome in cancer and other diseases. Its selectivity for LMP-7 provides a more targeted approach to proteasome inhibition compared to earlier-generation compounds. This technical guide has provided an in-depth overview of its discovery, a plausible synthesis strategy, its mechanism of action, and key experimental protocols. Further research into this compound and similar selective immunoproteasome inhibitors holds promise for the development of more effective and less toxic therapies for multiple myeloma and other malignancies.
References
- 1. WO2014152134A1 - Tripeptide epoxy ketone protease inhibitors - Google Patents [patents.google.com]
- 2. PH12015502002A1 - Tripeptide epoxy ketone protease inhibitors - Google Patents [patents.google.com]
- 3. Synthesis and activity of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-PR-924: A Selective Immunoproteasome Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-PR-924, a potent and selective inhibitor of the immunoproteasome subunit LMP-7 (β5i). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a tripeptide epoxyketone that acts as a proteasome inhibitor. It covalently modifies the N-terminal threonine active sites of the proteasome. While the exact chemical structure and IUPAC name for the (R)-isomer are not publicly available in detail, it is known to be a stereoisomer of PR-924 and is often used as an experimental control. PR-924 is characterized by its high selectivity for the LMP-7 subunit of the immunoproteasome.
Table 1: Physicochemical and Pharmacological Properties of PR-924
| Property | Value | Reference |
| Chemical Class | Tripeptide Epoxyketone | [1][2] |
| Target | Immunoproteasome subunit LMP-7 (β5i) | [1][2][3] |
| IC50 (LMP-7) | 22 nM | [3] |
| IC50 (MM.1S and MM.1R cells, 48h) | 3 µM | [1] |
| Storage Conditions | -80°C (6 months), -20°C (1 month) | [3] |
Mechanism of Action and Biological Activity
PR-924 exhibits potent anti-cancer activity, particularly in multiple myeloma (MM), by selectively inhibiting the chymotrypsin-like activity of the LMP-7 subunit of the immunoproteasome.[1][2] This inhibition leads to the induction of apoptosis in cancer cells, including those resistant to conventional therapies.[1] The pro-apoptotic effects of PR-924 are mediated through the activation of a cascade of cellular events.
The proposed signaling pathway for PR-924-induced apoptosis involves the activation of both intrinsic and extrinsic apoptotic pathways.[1][4] Treatment with PR-924 leads to the activation of caspase-8 and the cleavage of Bid, a pro-apoptotic BH3-only protein.[1] Truncated Bid (tBid) then translocates to the mitochondria, triggering the release of cytochrome c into the cytosol.[1] This, in turn, activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[1][2]
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of PR-924.
3.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate and treat with varying concentrations of PR-924 for the desired time.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.[1]
-
3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells with PR-924 for the indicated time.
-
Harvest and wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic.[1]
-
3.3. In Vivo Antitumor Activity
Animal models are used to evaluate the efficacy and toxicity of PR-924 in a living organism.
-
Human Plasmacytoma Xenograft Model:
-
Subcutaneously inject human multiple myeloma cells into immunodeficient mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer PR-924 (e.g., 6 mg/kg intravenously, twice a week for 3 weeks) or vehicle control.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Monitor animal weight and overall health to assess toxicity.[1]
-
-
SCID-hu Mouse Model:
-
Implant human fetal bone chips subcutaneously into SCID mice.
-
Inject human multiple myeloma cells directly into the bone chips.
-
Monitor tumor growth by measuring circulating levels of a human-specific marker (e.g., soluble human IL-6 receptor) in mouse sera via ELISA.
-
Treat animals with PR-924 or vehicle control as described above.[1]
-
Caption: General experimental workflow for characterizing this compound.
Summary and Future Directions
This compound is a promising therapeutic agent with high selectivity for the immunoproteasome, demonstrating significant anti-myeloma activity both in vitro and in vivo.[1] Its mechanism of action, involving the induction of apoptosis through caspase activation, highlights its potential for treating multiple myeloma and possibly other hematological malignancies.[2][5] Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its clinical utility in combination with other anti-cancer agents. The development of this compound and similar selective immunoproteasome inhibitors represents a significant advancement in targeted cancer therapy.
References
- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor PR-924 - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-PR-924: A Technical Guide to its Selectivity for the Immunoproteasome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (R)-PR-924, a potent and selective inhibitor of the immunoproteasome. The document outlines the quantitative selectivity of this compound for the immunoproteasome over the constitutive proteasome, details the experimental protocols for assessing its activity, and illustrates the key signaling pathways involved in its mechanism of action.
Introduction to Proteasome Subtypes and this compound
The proteasome is a multi-catalytic protease complex essential for protein degradation and maintaining cellular homeostasis. In mammals, there are two major forms of the 20S proteasome core particle: the constitutive proteasome and the immunoproteasome. The constitutive proteasome is ubiquitously expressed in all cell types, while the immunoproteasome is predominantly found in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory stimuli like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).
The catalytic activity of the proteasome is harbored within its β-subunits. The constitutive proteasome contains the catalytic subunits β1 (caspase-like activity), β2 (trypsin-like activity), and β5 (chymotrypsin-like activity). In the immunoproteasome, these are replaced by the inducible catalytic subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively. This subunit exchange results in altered cleavage preferences, which is particularly important for the generation of antigenic peptides for MHC class I presentation.
This compound is a tripeptide epoxyketone that acts as a potent, selective, and irreversible inhibitor of the immunoproteasome. It covalently modifies the N-terminal threonine active sites of the proteasome's catalytic subunits. Its high selectivity for the β5i (LMP7) subunit of the immunoproteasome over the β5 subunit of the constitutive proteasome makes it a valuable tool for studying the specific functions of the immunoproteasome and a potential therapeutic agent for diseases where the immunoproteasome is implicated, such as in certain hematologic malignancies like multiple myeloma.
Quantitative Selectivity of this compound
The inhibitory activity of this compound against the chymotrypsin-like activities of the immunoproteasome (β5i/LMP7) and the constitutive proteasome (β5c) has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.
| Compound | Target Subunit | IC50 (nM) | Selectivity (β5c/β5i) | Reference |
| This compound | β5i (LMP7) | 2.5 | 91-fold | [1] |
| β5c | 227 | [1] | ||
| This compound | β5i (LMP7) | 22 | 131-fold | [1] |
| β5c | 2900 | [1] |
Note: Discrepancies in reported IC50 values can arise from variations in experimental conditions, such as enzyme source, substrate concentration, and incubation time.
Experimental Protocols
This section details the methodologies for determining the selectivity of proteasome inhibitors like this compound.
Biochemical Assay for Proteasome Inhibition (IC50 Determination)
This protocol describes the measurement of the chymotrypsin-like activity of purified 20S immunoproteasome and constitutive proteasome in the presence of an inhibitor.
Materials:
-
Purified human 20S immunoproteasome and 20S constitutive proteasome.
-
This compound or other test inhibitors.
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.035% SDS.
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin), 10 mM stock in DMSO.
-
96-well black, flat-bottom plates.
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm).
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 2 µL of the diluted inhibitor solutions. For the no-inhibitor control, add 2 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 98 µL of Assay Buffer containing either purified 20S immunoproteasome (0.25 nM) or 20S constitutive proteasome (1 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.
-
Prepare the substrate solution by diluting the Suc-LLVY-AMC stock in Assay Buffer to a final concentration of 10 µM.
-
Initiate the enzymatic reaction by adding 100 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proteasome Activity Assay
This protocol measures the inhibition of proteasome activity within living cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S) or other cells of interest.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound or other test inhibitors.
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
BCA Protein Assay Kit.
-
Fluorogenic Substrate: Suc-LLVY-AMC.
-
96-well black, flat-bottom plates.
-
Fluorometric microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere if necessary.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a vehicle-only control (e.g., DMSO).
-
After treatment, wash the cells with cold PBS and lyse them with Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
In a new 96-well black plate, add an equal amount of protein (e.g., 10-20 µg) from each lysate to respective wells. Adjust the volume with Lysis Buffer.
-
Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 100 µM.
-
Measure the fluorescence intensity over time at 37°C.
-
Calculate the proteasome activity (rate of fluorescence increase) and determine the percent inhibition for each treatment condition relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
Differential Inhibition of Proteasome Subtypes
This compound exhibits a strong preference for the β5i subunit of the immunoproteasome, leading to its selective inhibition over the constitutive proteasome.
Caption: Differential inhibition of proteasome subtypes by this compound.
Experimental Workflow for Determining IC50
The following diagram outlines the general workflow for determining the IC50 of a proteasome inhibitor.
Caption: Workflow for IC50 determination of proteasome inhibitors.
Apoptosis Signaling Pathway Induced by this compound in Multiple Myeloma
In multiple myeloma cells, selective inhibition of the LMP7 subunit by this compound triggers apoptosis through the activation of both intrinsic and extrinsic caspase pathways.[2]
Caption: PR-924 induced apoptosis pathway in multiple myeloma cells.[2]
Conclusion
This compound is a highly selective inhibitor of the immunoproteasome subunit β5i (LMP7). This specificity allows for the targeted disruption of cellular processes that are dependent on immunoproteasome activity, such as the induction of apoptosis in multiple myeloma cells, while having a significantly lesser effect on the ubiquitously expressed constitutive proteasome. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other selective proteasome inhibitors. The detailed understanding of its mechanism and selectivity is crucial for its application as a research tool and for its potential development as a therapeutic agent.
References
(R)-PR-924: A Technical Guide to its Role in the Ubiquitin-Proteasome Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-PR-924, a selective inhibitor of the immunoproteasome, and its role within the ubiquitin-proteasome pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction to the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins.[1][2][3] This process is essential for maintaining protein homeostasis, regulating a wide array of cellular processes, and eliminating misfolded or damaged proteins.[1][2] The degradation of a target protein via the UPS involves two major steps: the covalent attachment of a polyubiquitin chain to the substrate protein and the subsequent degradation of the tagged protein by the 26S proteasome.[1][4]
The 26S proteasome is a large, multi-catalytic protease complex.[4] In most cells, it exists as the constitutive proteasome. However, in cells of hematopoietic origin or in response to inflammatory signals, the catalytic subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their immuno-counterparts (LMP2/β1i, MECL-1/β2i, and LMP7/β5i) to form the immunoproteasome.[5] The immunoproteasome plays a specialized role in processing antigens for presentation by MHC class I molecules and in regulating immune responses.[5]
This compound: A Selective Immunoproteasome Inhibitor
This compound is a tripeptide epoxyketone-based proteasome inhibitor that demonstrates high selectivity for the LMP7 (β5i) subunit of the immunoproteasome.[6][7][8] This selective inhibition makes it a valuable tool for studying the specific functions of the immunoproteasome and a promising therapeutic candidate for diseases where the immunoproteasome is implicated, such as multiple myeloma and autoimmune disorders.[6][9][10] this compound acts by covalently modifying the N-terminal threonine active site of the LMP7 subunit, leading to irreversible inhibition.[5][6][7]
Quantitative Data: Inhibitory Activity of this compound
The selectivity of this compound for the immunoproteasome over the constitutive proteasome is a key feature. The following table summarizes the inhibitory concentrations (IC50) of PR-924 against different proteasome subunits.
| Proteasome Subunit | Inhibitor | IC50 (nM) | Selectivity (β5c/β5i) | Reference |
| Immunoproteasome (β5i/LMP7) | This compound | 2.5 | 91 | [8] |
| Constitutive Proteasome (β5c) | This compound | 227 | [8] | |
| Immunoproteasome (β5i/LMP7) | ONX-0914 (PR-957) | 5.7 | 9.5 | [8] |
| Constitutive Proteasome (β5c) | ONX-0914 (PR-957) | 54 | [8] |
Mechanism of Action: Induction of Apoptosis
In cancer cells, particularly multiple myeloma, the inhibition of the immunoproteasome by this compound leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and ultimately triggering apoptosis (programmed cell death).[6][11] The apoptotic cascade initiated by PR-924 involves the activation of both the intrinsic and extrinsic pathways.[8]
Key molecular events include:
-
Activation of Caspases: Treatment with PR-924 leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[6][7][8]
-
Mitochondrial Pathway: The intrinsic apoptotic pathway is engaged, as evidenced by the cleavage of BID, its translocation to the mitochondria, and the subsequent release of cytochrome c.[6]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7][8]
These events culminate in the death of cancer cells, including those that have developed resistance to conventional therapies.[8]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for studying the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the viability of cancer cell lines.
-
Methodology:
-
Seed cells (e.g., multiple myeloma cell lines) in 96-well plates at a predetermined density.
-
Treat the cells with varying concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the extent of apoptosis induced by this compound.
-
Methodology:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptotic Markers
-
Objective: To detect the activation of key proteins in the apoptotic pathway.
-
Methodology:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, BID).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
The Ubiquitin-Proteasome Pathway
Caption: Overview of the Ubiquitin-Proteasome Pathway.
Mechanism of this compound Action
Caption: this compound inhibits the immunoproteasome, leading to apoptosis.
Experimental Workflow: Assessing Apoptosis
Caption: Workflow for analyzing apoptosis induced by this compound.
References
- 1. The ubiquitin-proteasome proteolytic pathway: destruction for the sake of construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ashpublications.org [ashpublications.org]
- 6. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PR-924|LMP-7 Inhibitor|For Research Use [benchchem.com]
(R)-PR-924: A Technical Overview of a Tripeptide Epoxyketone Proteasome Inhibitor Isomer
(R)-PR-924 serves as an isomeric control for its potent and selective counterpart, PR-924, a tripeptide epoxyketone inhibitor of the immunoproteasome subunit LMP-7 (also known as β5i). This technical guide provides a comprehensive overview of the structure, mechanism, and experimental data related to PR-924, thereby contextualizing the role of this compound in research and drug development.
Introduction to PR-924 and the Role of this compound
PR-924 is a highly selective, irreversible inhibitor of the chymotrypsin-like activity of the immunoproteasome subunit LMP-7.[1][2][3][4][5] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and plays a crucial role in protein degradation, particularly in the context of immune responses. Its targeted inhibition has emerged as a promising therapeutic strategy for various hematological malignancies, including multiple myeloma.[1][3][4]
This compound is the stereoisomer of the active PR-924 compound.[2] In drug development and mechanistic studies, such isomers are invaluable as negative controls. Any biological activity observed with PR-924 but absent with this compound can be confidently attributed to the specific stereochemistry of the active compound and its precise interaction with the target enzyme.
Mechanism of Action of PR-924
PR-924, as a tripeptide epoxyketone, exerts its inhibitory effect through a covalent modification of the N-terminal threonine active site of the LMP-7 subunit.[1][4][5] This irreversible binding leads to the specific and potent inhibition of the proteasome's chymotrypsin-like activity. The epoxyketone pharmacophore is key to this mechanism, forming a stable morpholino adduct with the catalytic threonine residue.[6] This high degree of selectivity for the proteasome over other proteases minimizes off-target effects.[7][8]
The inhibition of the immunoproteasome by PR-924 disrupts the normal protein degradation pathways within cancer cells, leading to an accumulation of misfolded and regulatory proteins. This cellular stress ultimately triggers programmed cell death, or apoptosis.[1][3][4]
Signaling Pathways Affected by PR-924
The induction of apoptosis in multiple myeloma cells by PR-924 involves the activation of multiple signaling cascades.[1][3][4]
Caption: PR-924 induced apoptotic signaling pathway.
Quantitative Data on PR-924 Activity
The following tables summarize the inhibitory potency of PR-924 against various proteasome subunits and its cytotoxic effects on multiple myeloma cell lines.
Table 1: Inhibitory Concentration (IC50) of PR-924 against Proteasome Subunits
| Proteasome Subunit | IC50 (nM) |
| Immunoproteasome | |
| β5i (LMP-7) | 22[2][5] |
| β1i (LMP-2) | >10,000 |
| β2i (MECL-1) | >10,000 |
| Constitutive Proteasome | |
| β5 | 2,900 |
| β1 | >10,000 |
| β2 | >10,000 |
Table 2: In Vitro Cytotoxicity of PR-924 in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (µM) at 48 hours |
| MM.1S | 3-7[5] |
| MM.1R | 3-7[5] |
| RPMI-8226 | 3-7[5] |
| U266 | Not explicitly stated, but significant growth inhibition observed. |
| OPM1 | 3-7[5] |
| OPM2 | 3-7[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of PR-924 are provided below.
Proteasome Inhibitory Assay
This protocol outlines the determination of IC50 values for PR-924 against purified 20S proteasomes.
Caption: Workflow for Proteasome Inhibition Assay.
-
Preparation of Reagents : Purified human 20S constitutive and immunoproteasomes are used. A fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is prepared. PR-924 is serially diluted to a range of concentrations.
-
Incubation : The purified proteasome is incubated with varying concentrations of PR-924 or a vehicle control (typically DMSO) in an appropriate assay buffer for a specified time at 37°C to allow for inhibitor binding.
-
Substrate Addition : The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Measurement : The fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader.
-
Data Analysis : The rate of substrate cleavage is determined for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of PR-924 on multiple myeloma cell lines.
-
Cell Seeding : Multiple myeloma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of PR-924, this compound (as a control), or vehicle control for 24, 48, and 72 hours.[5]
-
MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation : The plates are incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by PR-924.
-
Cell Treatment : Multiple myeloma cells are treated with PR-924 at a concentration known to induce cytotoxicity (e.g., 3 µM) for a specified time (e.g., 48 hours).[5]
-
Cell Harvesting and Washing : The cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining : Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
In Vivo Efficacy of PR-924
The anti-tumor activity of PR-924 has been demonstrated in preclinical xenograft models of human multiple myeloma.[1][4] In a human plasmacytoma xenograft model, intravenous administration of PR-924 (6 mg/kg, twice weekly for 3 weeks) resulted in a significant reduction in tumor growth.[1] Furthermore, in a SCID-hu mouse model, which better recapitulates the human bone marrow microenvironment, PR-924 treatment also inhibited tumor growth and prolonged the survival of the tumor-bearing mice.[1][4] Importantly, these studies reported that PR-924 was well-tolerated, with no significant toxicity or weight loss observed in the treated animals.[1][4]
Conclusion
This compound is an essential tool in the study of its active isomer, PR-924, a potent and highly selective tripeptide epoxyketone inhibitor of the immunoproteasome subunit LMP-7. The detailed characterization of PR-924, including its mechanism of action, effects on cellular signaling pathways, and in vitro and in vivo efficacy, highlights the therapeutic potential of targeting the immunoproteasome in hematological malignancies. The use of this compound as a negative control in these studies is critical for validating that the observed anti-cancer effects are a direct result of the specific stereochemical configuration of PR-924 and its targeted inhibition of LMP-7. Future research will likely continue to leverage this isomeric pair to further elucidate the role of the immunoproteasome in health and disease.
References
- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Primed for Interactions: Investigating the Primed Substrate Channel of the Proteasome for Improved Molecular Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
Early Research on the Anti-Tumor Activity of (R)-PR-924: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PR-924 is a selective, irreversible inhibitor of the LMP7 (low molecular mass polypeptide 7), also known as the β5i subunit, of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and is constitutively expressed in multiple myeloma (MM) cells. Its role in regulating immune responses and cytokine production, as well as its involvement in the survival of malignant plasma cells, has made it an attractive target for cancer therapy. Early preclinical research has demonstrated the potent anti-tumor activity of this compound in multiple myeloma, positioning it as a promising therapeutic agent. This technical guide provides an in-depth overview of the foundational research on the anti-tumor activity of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its initial evaluation.
Mechanism of Action
This compound is a tripeptide epoxyketone that selectively and covalently binds to the N-terminal threonine active site of the LMP7 (β5i) subunit of the immunoproteasome. This selective inhibition leads to the disruption of protein homeostasis within the cancer cell, ultimately triggering programmed cell death, or apoptosis.
Signaling Pathway of PR-924-Induced Apoptosis
The inhibition of the immunoproteasome by this compound initiates a cascade of events culminating in apoptosis. The primary mechanism involves the activation of both the intrinsic and extrinsic apoptotic pathways. Key events include the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3. This leads to the cleavage of essential cellular proteins, including poly (ADP-ribose) polymerase (PARP). Furthermore, PR-924 induces mitochondrial dysfunction, characterized by the translocation of cleaved BID to the mitochondria and the subsequent release of cytochrome c into the cytosol.
The Role of LMP-7 in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of neoplastic plasma cells in the bone marrow. The ubiquitin-proteasome system is a critical regulator of protein homeostasis and a key therapeutic target in MM. The immunoproteasome, a specialized form of the proteasome, and its catalytic subunit LMP-7 (Low Molecular Mass Polypeptide 7, also known as β5i or PSMB8), are highly expressed in hematological malignancies, including multiple myeloma.[1][2][3] This technical guide provides an in-depth overview of the role of LMP-7 in the pathophysiology of multiple myeloma, focusing on its involvement in key signaling pathways, its potential as a therapeutic target, and the experimental methodologies used to study its function.
Introduction: The Immunoproteasome and LMP-7 in Multiple Myeloma
The proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, thereby controlling a plethora of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[4] In mammalian cells, two major forms of the proteasome exist: the constitutive proteasome, present in all cell types, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin and is induced by inflammatory cytokines.[3]
The immunoproteasome differs from the constitutive proteasome in its catalytic subunits. The β1, β2, and β5 subunits are replaced by LMP-2 (β1i), MECL-1 (β2i), and LMP-7 (β5i), respectively.[3] These specialized subunits alter the proteolytic activity of the proteasome, enhancing its ability to generate peptides for MHC class I antigen presentation. However, in malignant cells like those in multiple myeloma, the immunoproteasome also plays a crucial role in maintaining protein homeostasis, promoting cell survival, and contributing to drug resistance.[2][5]
LMP-7, the chymotrypsin-like subunit of the immunoproteasome, is of particular interest in multiple myeloma due to its high level of expression and its critical role in the survival of myeloma cells.[1][2] Inhibition of LMP-7 has emerged as a promising therapeutic strategy, with selective inhibitors demonstrating potent anti-myeloma activity in preclinical models.[1][2]
Quantitative Data on LMP-7 Inhibition in Multiple Myeloma
The development of selective LMP-7 inhibitors has allowed for the quantitative assessment of their efficacy in multiple myeloma cell lines. The following tables summarize key quantitative data from preclinical studies of the selective LMP-7 inhibitor, M3258.
Table 1: In Vitro Potency of M3258 against LMP-7 in Multiple Myeloma Cell Lines
| Cell Line | LMP-7 IC50 (nM) | Reference |
| MM.1S | 2.2 | [2] |
| U266B1 | 2-37 | [1] |
| RPMI 8226 | 4.4 | [1] |
Table 2: Cellular Effects of M3258 on MM.1S Multiple Myeloma Cells
| Parameter | EC50 / IC50 (nM) | Incubation Time | Reference |
| LMP-7 Activity Inhibition | IC50: 2.2 | 2 hours | [1][2] |
| Ubiquitinated Protein Levels | IC50: Not explicitly stated, but significant accumulation observed | 6 hours | [1] |
| Caspase 3/7 Activity Induction (Apoptosis) | EC50: Not explicitly stated, but significant induction observed | 72 hours | [1] |
| Cell Viability Reduction | EC50: Not explicitly stated, but significant reduction observed | 96 hours | [1] |
Signaling Pathways Involving LMP-7 in Multiple Myeloma
LMP-7 is implicated in signaling pathways that are crucial for the survival and proliferation of multiple myeloma cells. A key pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, and apoptosis.[6] In multiple myeloma, the JAK/STAT pathway, particularly STAT3, is often constitutively active, promoting cell survival and drug resistance.[3][7]
Emerging evidence suggests a direct link between the JAK/STAT pathway and the expression of immunoproteasome subunits. Specifically, EGFR-driven activation of JAK1/STAT3 signaling has been shown to increase the expression of LMP-7 and LMP-2.[5][8][9] This upregulation of immunoproteasome components can lead to increased proteasome capacity and contribute to resistance to proteasome inhibitors like bortezomib.[5][8]
JAK/STAT signaling pathway leading to LMP-7 expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of LMP-7 in multiple myeloma.
LMP-7 Activity Assay
This protocol is for measuring the chymotrypsin-like activity of LMP-7 in cell lysates using a fluorogenic substrate.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266B1)
-
LMP-7 selective inhibitor (e.g., M3258)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Lysis Buffer (e.g., Assay Buffer with 0.5% NP-40)
-
Fluorogenic substrate for LMP-7 (e.g., (Ac-ANW)2R110)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Culture multiple myeloma cells to the desired density. Treat cells with various concentrations of the LMP-7 inhibitor or vehicle control for the specified duration (e.g., 2 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with Lysis Buffer on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: Dilute the cell lysates to a consistent protein concentration in Assay Buffer. Add the diluted lysate to the wells of a 96-well black microplate.
-
Substrate Addition: Add the fluorogenic LMP-7 substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for R110-based substrates) over time using a fluorometer.
-
Data Analysis: Calculate the rate of substrate cleavage (RFU/min). Normalize the activity to the protein concentration. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[10][11][12][13]
Materials:
-
Multiple myeloma cell lines
-
LMP-7 inhibitor
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
96-well white-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed multiple myeloma cells in a 96-well white-walled microplate at a density of approximately 1 x 10^5 cells/mL. Allow cells to attach overnight if adherent. Treat cells with a range of concentrations of the LMP-7 inhibitor or vehicle control for the desired time (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other measurements. Plot the luminescence values against the inhibitor concentration to determine the EC50 for apoptosis induction.
Ubiquitinated Protein Turnover Assay (Western Blot)
This protocol is a general method to assess the accumulation of ubiquitinated proteins following proteasome inhibition.
Materials:
-
Multiple myeloma cell lines
-
LMP-7 inhibitor
-
RIPA Lysis Buffer supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture and treat multiple myeloma cells with the LMP-7 inhibitor or vehicle for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and deubiquitinase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ubiquitin. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the intensity of the high molecular weight smear, which represents the accumulation of polyubiquitinated proteins.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the role of a novel LMP-7 inhibitor in multiple myeloma.
Experimental workflow for LMP-7 inhibitor studies in multiple myeloma.
Conclusion
LMP-7 represents a highly promising therapeutic target in multiple myeloma. Its elevated expression in malignant plasma cells and its crucial role in cell survival underscore its importance in the pathophysiology of the disease. Selective inhibitors of LMP-7 have demonstrated potent anti-myeloma activity in preclinical models, inducing apoptosis and overcoming some of the limitations of broader proteasome inhibitors.[1][2] The connection between LMP-7 and the JAK/STAT signaling pathway provides further rationale for targeting this immunoproteasome subunit, particularly in the context of drug resistance.[5][8] The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the role of LMP-7 in multiple myeloma and to evaluate the efficacy of novel therapeutic agents targeting this critical component of the immunoproteasome. Continued research in this area holds the potential to deliver more effective and less toxic treatments for patients with multiple myeloma.
References
- 1. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pathogenic signaling in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. STAT3: A Promising Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
(R)-PR-924: A Targeted Approach Against Hematological Malignancies
An In-depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of (R)-PR-924, a Selective Immunoproteasome Inhibitor
Introduction
This compound, commonly referred to as PR-924, is a selective and irreversible inhibitor of the immunoproteasome subunit LMP-7 (Low Molecular Mass Polypeptide 7), also known as β5i. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is crucial for processing proteins for antigen presentation and regulating inflammatory responses. In hematological malignancies, the immunoproteasome is often overexpressed and plays a significant role in tumor cell survival and proliferation. By selectively targeting LMP-7, PR-924 offers a promising therapeutic strategy to induce cancer cell death while potentially minimizing off-target effects associated with broader proteasome inhibitors. This technical guide provides a comprehensive overview of the preclinical data on PR-924's efficacy in hematological malignancies, its mechanism of action, and detailed experimental protocols.
In Vitro Efficacy of PR-924 in Hematological Malignancy Cell Lines
PR-924 has demonstrated significant cytotoxic activity against a range of hematological malignancy cell lines, with a particular focus on multiple myeloma (MM).
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for PR-924 in various multiple myeloma cell lines.
| Cell Line | Type | IC50 (µM) | Citation(s) |
| MM.1S | Multiple Myeloma | 3-5 | [1] |
| MM.1R | Multiple Myeloma | 3-5 | [1] |
| RPMI-8226 | Multiple Myeloma | 3-5 | [1] |
| U266 | Multiple Myeloma | 3-5 | [1] |
| DOX40 | Multiple Myeloma | 3-5 | [1] |
| KMS12 | Multiple Myeloma | 3-5 | [1] |
| LR-5 | Multiple Myeloma | 3-5 | [1] |
| OPM1 | Multiple Myeloma | 3-5 | [1] |
| OPM2 | Multiple Myeloma | 3-5 | [1] |
| INA-6 | IL-6 dependent Multiple Myeloma | 3-5 | [1] |
Note: The IC50 values are reported as a range in the source material.
In Vivo Efficacy of PR-924 in Xenograft Models
Preclinical studies using mouse xenograft models of multiple myeloma have demonstrated the in vivo anti-tumor activity of PR-924.
Quantitative Data: Tumor Growth Inhibition and Survival
In a human plasmacytoma xenograft model using MM.1S cells, intravenous administration of PR-924 at a dose of 6 mg/kg twice a week for three weeks resulted in significant inhibition of tumor growth and prolonged survival of the tumor-bearing mice.[2] Similarly, in a SCID-hu mouse model, which provides a human bone marrow microenvironment, PR-924 treatment led to a significant reduction in tumor burden.[2] Importantly, the treatment was well-tolerated, with no significant weight loss observed in the treated mice.[2][3]
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Citation(s) |
| SCID Mouse Xenograft | MM.1S | 6 mg/kg PR-924, IV, twice a week for 3 weeks | Significant tumor growth inhibition; Prolonged survival (P < 0.05) | [2] |
| SCID-hu Mouse Model | Primary MM cells | 6 mg/kg PR-924, IV, twice a week for 3 weeks | Significant reduction in tumor growth (P < 0.05) | [2] |
Mechanism of Action: Induction of Apoptosis
PR-924 exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. This is achieved through the selective inhibition of the chymotrypsin-like activity of the LMP-7 subunit of the immunoproteasome.
Signaling Pathway
The inhibition of LMP-7 by PR-924 leads to the activation of a cascade of intracellular events culminating in apoptosis. The key steps in this pathway include the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of PR-924.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of PR-924 on hematological malignancy cell lines and to calculate the IC50 values.
Materials:
-
Hematological malignancy cell lines (e.g., MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
PR-924 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of PR-924 in complete medium.
-
Remove the medium from the wells and add 100 µL of the PR-924 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 values using a dose-response curve fitting software.
Western Blot Analysis for Caspase Activation
Objective: To detect the activation of caspases in response to PR-924 treatment.
Materials:
-
Hematological malignancy cell lines
-
PR-924
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Caspase-3, Cleaved Caspase-3, Caspase-8, Cleaved Caspase-8, Caspase-9, Cleaved Caspase-9, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with PR-924 at the desired concentration and for the specified time.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of PR-924 in a mouse xenograft model of multiple myeloma.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Multiple myeloma cell line (e.g., MM.1S)
-
Matrigel (optional)
-
PR-924 formulation for intravenous injection
-
Vehicle control
-
Calipers for tumor measurement
-
Animal weighing scale
Procedure:
-
Subcutaneously inject 5-10 x 10^6 MM.1S cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[4]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer PR-924 (e.g., 6 mg/kg) or vehicle control intravenously twice a week.[2]
-
Measure the tumor volume with calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 3 weeks) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
For survival studies, monitor the mice until they meet the criteria for euthanasia (e.g., tumor size, body weight loss, clinical signs of distress) and record the date of death.
Conclusion
This compound demonstrates significant preclinical anti-tumor activity against hematological malignancies, particularly multiple myeloma. Its selective inhibition of the immunoproteasome subunit LMP-7 leads to the induction of apoptosis in cancer cells. The in vitro and in vivo data presented in this guide provide a strong rationale for the further clinical development of PR-924 as a targeted therapy for patients with hematological cancers. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
Methodological & Application
Application Notes and Protocols for (R)-PR-924 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PR-924 is a selective inhibitor of the LMP-7 (low molecular mass polypeptide 7) subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome found in cells of hematopoietic origin and is induced by inflammatory cytokines in other cell types. Its distinct catalytic subunits, including LMP-7 (also known as β5i), play a crucial role in processing antigens for presentation by MHC class I molecules.
In various malignancies, particularly multiple myeloma, the immunoproteasome is a key factor in cell survival and proliferation. By selectively targeting the LMP-7 subunit, this compound disrupts the proteolytic activity of the immunoproteasome, leading to an accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.[1] This targeted approach makes this compound a promising candidate for anti-cancer therapies, with studies showing its efficacy in inducing cell death in multiple myeloma cell lines and primary patient cells.[1]
This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells, such as multiple myeloma cell lines, upon treatment with this compound using a colorimetric MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Signaling Pathway of this compound-Induced Apoptosis
This compound-induced apoptosis in multiple myeloma cells is a multi-faceted process involving the activation of both intrinsic and extrinsic apoptotic pathways. The inhibition of the LMP-7 subunit of the immunoproteasome leads to a cascade of events culminating in programmed cell death. The key steps in this signaling pathway include the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3. A critical event is the cleavage of BID (BH3 interacting-domain death agonist), which links the extrinsic and intrinsic pathways. This leads to mitochondrial dysfunction and the subsequent release of cytochrome c into the cytoplasm.[1] The released cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9. Concurrently, the activation of caspase-8 initiates a signaling cascade that also converges on the activation of caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the effect of this compound on the viability of a chosen cancer cell line (e.g., multiple myeloma RPMI 8226 cells).
Materials:
-
This compound compound
-
RPMI 8226 multiple myeloma cells (or other suitable cancer cell line)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Caption: Experimental workflow for the MTT cell viability assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the exponential growth phase.
-
Determine cell viability and concentration using Trypan Blue exclusion assay.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (DMSO concentration equivalent to the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After 4 hours, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
-
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound at various time points.
Table 1: Effect of this compound on RPMI 8226 Cell Viability
| This compound Concentration (nM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 98.1 ± 4.5 | 95.3 ± 5.1 | 90.7 ± 6.2 |
| 1 | 92.5 ± 5.0 | 85.1 ± 4.9 | 78.4 ± 5.8 |
| 10 | 75.3 ± 4.2 | 60.2 ± 5.3 | 45.1 ± 4.9 |
| 100 | 48.9 ± 3.8 | 30.7 ± 4.1 | 15.6 ± 3.5 |
| 1000 | 20.1 ± 3.1 | 8.9 ± 2.5 | 4.2 ± 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
This application note provides a comprehensive protocol for evaluating the in vitro efficacy of the LMP-7 inhibitor this compound using an MTT cell viability assay. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanisms and procedural steps. By following this detailed protocol, researchers can reliably assess the cytotoxic effects of this compound on cancer cells and contribute to the understanding of its therapeutic potential.
References
Application Note and Protocol: Quantifying Apoptosis Induction by (R)-PR-924 using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-PR-924 is a selective, irreversible inhibitor of the immunoproteasome subunit LMP-7 (Large Multifunctional Peptidase 7 or β5i), a key component of the ubiquitin-proteasome system.[1][2][3] Inhibition of LMP-7 by this compound disrupts protein homeostasis, leading to an accumulation of ubiquitinated proteins and triggering programmed cell death, or apoptosis, in various cancer cell lines, particularly those of hematological origin like multiple myeloma.[1][4][5] This application note provides a detailed protocol for quantifying the apoptotic effects of this compound using the Annexin V and Propidium Iodide (PI) flow cytometry assay. The method allows for the differentiation and quantification of live, early apoptotic, and late apoptotic/necrotic cells, providing robust data on the compound's cytotoxic efficacy.
Principle of the Method
The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6][7]
-
Annexin V: This is a calcium-dependent protein with a high affinity for PS.[6] When conjugated to a fluorochrome (e.g., FITC), it can label apoptotic cells with exposed PS.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact plasma membranes.[7] It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, by staining the nucleus.[8]
This dual-staining approach allows for the resolution of four distinct cell populations by flow cytometry:
-
Live Cells: Annexin V-negative and PI-negative (AnnV-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (AnnV+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (AnnV+/PI+).
-
Necrotic Cells: Annexin V-negative and PI-positive (AnnV-/PI+).
Signaling Pathway of this compound Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. By inhibiting the LMP-7 subunit of the immunoproteasome, the compound causes an accumulation of misfolded and ubiquitinated proteins, leading to endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR).[4][5] This stress culminates in the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1][3]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The overall workflow involves treating cultured cells with this compound, harvesting the cells, staining them with Annexin V-FITC and PI, and analyzing the stained populations using a flow cytometer.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Materials and Reagents
-
This compound (and its enantiomer PR-924 for comparison, if desired)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cancer cell line (e.g., MM.1S, U266B1 multiple myeloma cells)[4]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Flow cytometer tubes
-
Microcentrifuge
-
Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC (e.g., 530/30 nm) and PI (e.g., 670 nm LP).
Detailed Experimental Protocol
1. Cell Culture and Treatment a. Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (e.g., 0.5 x 10⁶ cells/mL for suspension cells). b. Allow cells to adhere overnight if using an adherent cell line. c. Prepare stock solutions of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. d. Controls:
- Vehicle Control: Treat cells with medium containing the same final concentration of DMSO.
- Positive Control: Treat cells with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4 hours).
- Unstained Control: Cells with no fluorescent labels.
- Single-Stain Controls: Cells stained only with Annexin V-FITC and cells stained only with PI for setting compensation. e. Incubate the cells with the compounds for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
2. Cell Harvesting a. Suspension Cells: Transfer the cells from each well into labeled flow cytometer tubes. b. Adherent Cells: Aspirate the culture medium (which may contain floating apoptotic cells) and collect it in a tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the collected supernatant. c. Centrifuge all samples at 300-400 x g for 5 minutes at 4°C.[9] d. Carefully aspirate the supernatant.
3. Staining a. Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging again. Aspirate the supernatant.[10] b. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. c. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10] d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension. (Note: Volumes may vary by kit manufacturer; always follow the kit's specific instructions).[10] e. Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[10]
4. Flow Cytometry Analysis a. After incubation, add 400 µL of 1X Binding Buffer to each tube.[10] Do not wash the cells after this step. b. Analyze the samples on the flow cytometer as soon as possible (within 1 hour). c. Use the unstained and single-stained controls to set the voltage and compensation settings to correct for spectral overlap between the FITC and PI channels. d. Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
Data Analysis and Interpretation
-
Create a two-parameter dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Use the single-stained controls to position the quadrants correctly.
-
The four quadrants represent the different cell populations:
-
Lower-Left (Q4): Live cells (AnnV-/PI-)
-
Lower-Right (Q3): Early apoptotic cells (AnnV+/PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (AnnV+/PI+)
-
Upper-Left (Q1): Necrotic cells (AnnV-/PI+)
-
-
Calculate the percentage of cells in each quadrant for each treatment condition. The total percentage of apoptotic cells is typically reported as the sum of the early and late apoptotic populations (% in Q3 + % in Q2).
Data Presentation
Summarize the quantitative results in a table to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on Apoptosis in MM.1S Cells after 48h Treatment
| Treatment Concentration | % Live Cells (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic/Necrotic (AnnV+/PI+) | Total Apoptotic Cells (%) |
| 0 µM (Vehicle) | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.9 ± 0.5 | 5.0 ± 1.3 |
| 1 µM this compound | 85.2 ± 3.5 | 8.3 ± 1.2 | 5.4 ± 0.9 | 13.7 ± 2.1 |
| 5 µM this compound | 55.7 ± 4.2 | 25.6 ± 2.8 | 16.1 ± 2.1 | 41.7 ± 4.9 |
| 10 µM this compound | 28.9 ± 3.8 | 38.4 ± 4.1 | 29.5 ± 3.3 | 67.9 ± 7.4 |
| Positive Control | 15.3 ± 2.9 | 40.1 ± 5.0 | 42.2 ± 4.5 | 82.3 ± 9.5 |
(Data are representative and presented as mean ± SD from a triplicate experiment. Actual results may vary based on cell line and experimental conditions.)
References
- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR-924|LMP-7 Inhibitor|For Research Use [benchchem.com]
- 3. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for (R)-PR-924 in Multiple Myeloma Xenograft Models
These application notes provide a comprehensive overview and detailed protocols for the use of (R)-PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (β5i), in preclinical animal models of multiple myeloma. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for multiple myeloma.
Introduction
This compound is a tripeptide epoxyketone proteasome inhibitor that demonstrates high selectivity for the LMP-7 subunit of the immunoproteasome.[1][2][3] The immunoproteasome is highly expressed in multiple myeloma cells, making it a promising therapeutic target.[1] this compound induces apoptosis in multiple myeloma cell lines and primary patient tumor cells, while showing minimal effects on normal peripheral blood mononuclear cells.[1][2] Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth and prolonging survival, validating LMP-7 as a therapeutic target in multiple myeloma.[1][3]
Mechanism of Action
This compound covalently modifies the N-terminal threonine active sites of the LMP-7 (β5i) subunit of the immunoproteasome, leading to the inhibition of its chymotrypsin-like activity.[1][4] This selective inhibition disrupts protein homeostasis within the myeloma cell, triggering a cascade of events that culminate in apoptosis. The induction of apoptosis by PR-924 is associated with the activation of caspases-3, -8, and -9, cleavage of PARP, and the release of cytochrome c from the mitochondria.[1][2][3]
Caption: Signaling pathway of this compound in multiple myeloma cells.
In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in two distinct human multiple myeloma xenograft mouse models: a subcutaneous plasmacytoma model and the SCID-hu model, which better recapitulates the human bone marrow microenvironment.[1]
Quantitative Data Summary
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| Subcutaneous Plasmacytoma Xenograft | MM.1S | This compound (6 mg/kg, IV, twice weekly) | 2.3-fold decrease in tumor volume compared to vehicle control.[4] | [4] |
| SCID-hu Xenograft | INA-6 | This compound (6 mg/kg, IV, twice weekly) | Significant reduction in serum levels of soluble human IL-6 receptor (shIL-6R), indicating tumor growth inhibition.[1][3] | [1][3] |
| Subcutaneous Plasmacytoma Xenograft | MM.1S | This compound (6 mg/kg, IV, twice weekly) | Prolonged survival of tumor-bearing mice compared to vehicle control.[1][3] | [1][3] |
Experimental Protocols
The following are detailed protocols for establishing and evaluating the efficacy of this compound in multiple myeloma xenograft models, based on published studies.
Subcutaneous Plasmacytoma Xenograft Model
Objective: To evaluate the effect of this compound on the growth of subcutaneous multiple myeloma tumors.
Materials:
-
Cell Line: MM.1S human multiple myeloma cells
-
Animals: CB-17 SCID male mice
-
Reagents: this compound, vehicle control, serum-free RPMI-1640 medium
-
Equipment: Calipers, syringes, needles
Protocol:
-
Culture MM.1S cells in appropriate media.
-
Harvest and resuspend 5.0 x 10^6 MM.1S cells in 100 µL of serum-free RPMI-1640 medium.
-
Subcutaneously inoculate the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors become measurable (approximately 150 mm³), randomize mice into treatment and control groups (n=5 per group).
-
Administer this compound (6 mg/kg) or vehicle control intravenously twice a week.
-
Measure tumor volume at set intervals.
-
Sacrifice mice when tumors reach a predetermined size (e.g., >2 cm³).
SCID-hu Xenograft Model
Objective: To assess the efficacy of this compound in a model that mimics the human bone marrow microenvironment.
Materials:
-
Cell Line: INA-6 human multiple myeloma cells (IL-6 dependent)
-
Animals: SCID mice with subcutaneously implanted human bone chips
-
Reagents: this compound, vehicle control
-
Equipment: ELISA kit for soluble human IL-6 receptor (shIL-6R), syringes, needles
Protocol:
-
Implant human bone chips subcutaneously in SCID mice.
-
Inject 2 x 10^6 INA-6 cells directly into the implanted human bone chips.
-
Monitor tumor growth by measuring circulating levels of shIL-6R in mouse serum using ELISA.
-
Randomize mice into treatment and control groups (n=5 per group).
-
Administer this compound (6 mg/kg) or vehicle control intravenously twice a week.
-
Collect blood samples at regular intervals to measure shIL-6R levels.
-
Continue treatment and monitoring for the duration of the study.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a potent and selective inhibitor of the immunoproteasome subunit LMP-7 with demonstrated anti-myeloma activity in preclinical xenograft models. The protocols and data presented here provide a foundation for further investigation of this compound as a potential therapeutic agent for multiple myeloma. These models are crucial for understanding the in vivo efficacy, pharmacodynamics, and potential toxicities of novel immunoproteasome inhibitors.
References
- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Application Notes and Protocols for (R)-PR-924 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PR-924 is a selective, irreversible inhibitor of the LMP-7 (Large Multifunctional Peptidase 7 or β5i) subunit of the immunoproteasome. It is a tripeptide epoxyketone that demonstrates potent anti-tumor activity in preclinical models of multiple myeloma. These application notes provide detailed protocols for the dosing and administration of this compound in preclinical xenograft models, based on published studies.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively targeting the chymotrypsin-like activity of the LMP-7 subunit of the immunoproteasome. This selective inhibition leads to the induction of apoptosis in cancer cells. The downstream effects include the activation of a cascade of caspases (caspase-3, caspase-8, and caspase-9), cleavage of Poly (ADP-ribose) polymerase (PARP), and involvement of the mitochondria-mediated apoptotic pathway through the activation and translocation of the pro-apoptotic protein BID.
Signaling Pathway
Caption: Signaling pathway of this compound leading to apoptosis.
Quantitative Data Summary
The following tables summarize the dosing and formulation of this compound used in preclinical in vivo studies.
Table 1: Dosing Regimen for this compound in a Multiple Myeloma Xenograft Model
| Parameter | Value | Reference |
| Drug | This compound | [1] |
| Dose | 6 mg/kg | [1] |
| Route of Administration | Intravenous (IV) | [1] |
| Dosing Frequency | Twice a week | [1] |
| Treatment Duration | 3 weeks | [1] |
| Animal Model | SCID mice bearing MM.1S human multiple myeloma xenografts | [1] |
Table 2: Formulation of this compound Dosing Solution
| Component | Percentage |
| This compound | As required for 6 mg/kg dose |
| PEG 400 | 20% |
| Tween 80 | 0.05% |
| DMSO | 0.07% |
| Double Distilled Water | 79.88% |
Experimental Protocols
Preparation of MM.1S Cells for In Vivo Injection
This protocol outlines the steps for preparing the human multiple myeloma cell line, MM.1S, for implantation into SCID mice.
Materials:
-
MM.1S cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Culture MM.1S cells in T-75 flasks until they reach the desired density.
-
On the day of injection, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a known volume of sterile PBS.
-
Determine the cell viability and concentration using trypan blue exclusion and a hemocytometer.
-
Adjust the cell suspension volume with sterile PBS to achieve the desired concentration for injection (e.g., 5 x 10^6 cells per 100 µL).
-
Keep the cell suspension on ice until injection.
In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol details the establishment of a multiple myeloma xenograft model and the subsequent administration of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
Materials:
-
6-8 week old SCID mice
-
Prepared MM.1S cell suspension
-
This compound dosing solution
-
Vehicle control solution (20% PEG 400, 0.05% Tween 80, 0.07% DMSO, 79.88% ddH₂O)
-
Insulin syringes with 27-30G needles
-
Calipers
-
Animal scale
Procedure:
-
Tumor Cell Inoculation:
-
Inject 5 x 10^6 MM.1S cells in 100 µL of sterile PBS subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow until they reach a palpable size (approximately 100 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (6 mg/kg) or the vehicle control solution intravenously via the tail vein.
-
Repeat the administration twice a week for a total of 3 weeks.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
A secondary endpoint can be survival analysis, where mice are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size).
-
Intravenous Tail Vein Injection Procedure
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
-
Sterile insulin syringes (27-30G needle)
-
This compound or vehicle solution
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site and further enhance vein visibility.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution (typically 100-200 µL for a 20-25g mouse).
-
If the injection is successful, there will be no resistance, and the vein will blanch. If a blister forms, the injection is subcutaneous, and the procedure should be stopped and re-attempted at a more proximal site on the tail.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
References
Application Note: Analysis of Caspase Activation by (R)-PR-924 Using Western Blotting
Introduction
(R)-PR-924 is a selective, irreversible inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and cells stimulated with pro-inflammatory cytokines. Inhibition of this complex disrupts cellular protein homeostasis, leading to endoplasmic reticulum (ER) stress and the induction of apoptosis, or programmed cell death, in various cancer cell lines, particularly those of hematologic origin like multiple myeloma.[2][3][4]
Apoptosis is executed by a family of cysteine proteases known as caspases.[5][6] These enzymes are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.[5][7] The activation cascade involves initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7).[6][7] Western blotting is a widely used and definitive method to detect caspase activation by identifying the specific cleaved fragments of these proteins.[5][8][9] This application note provides a detailed protocol for assessing the activation of caspase-9 (intrinsic pathway) and caspase-3 (common executioner) in response to treatment with this compound.
Mechanism of this compound-Induced Caspase Activation
Treatment of cancer cells with this compound has been shown to trigger apoptosis through the activation of both intrinsic and extrinsic pathways.[3][4] The process involves the activation of initiator caspase-8 and caspase-9, and the executioner caspase-3.[2][3][4] A key event in the intrinsic pathway is the cleavage of the pro-apoptotic protein BID, which then translocates to the mitochondria, promoting the release of cytochrome c.[3] Cytochrome c, in conjunction with Apaf-1, activates caspase-9.[10][11] Activated caspase-9 then cleaves and activates caspase-3.[12] The activation of caspase-3 leads to the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[8][13]
References
- 1. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor PR-924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Cleaved Caspase-9 (Asp315) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for (R)-PR-924 in Bortezomib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib, a first-in-class proteasome inhibitor, has significantly improved outcomes for patients with multiple myeloma. However, the development of resistance remains a major clinical challenge, necessitating the development of novel therapeutic strategies. (R)-PR-924 is a selective and irreversible inhibitor of the LMP7 (β5i) subunit of the immunoproteasome, a specialized form of the proteasome highly expressed in hematopoietic cells.[1][2][3] This application note provides detailed protocols for utilizing this compound to overcome bortezomib resistance in multiple myeloma cell lines, presenting key quantitative data and visualizing the underlying signaling pathways.
This compound induces apoptosis in multiple myeloma cells, including those resistant to conventional therapies, by activating caspase-3, -8, and -9, and engaging the mitochondrial apoptosis pathway.[1][2][3] Its selectivity for the immunoproteasome suggests a targeted approach that may circumvent the resistance mechanisms developed against broader proteasome inhibitors like bortezomib.
Data Presentation
The following tables summarize the cytotoxic activity of this compound and Bortezomib in bortezomib-sensitive and -resistant multiple myeloma cell lines.
Table 1: Cytotoxicity of this compound in Bortezomib-Sensitive (MM.1S) and -Resistant (MM.1R) Multiple Myeloma Cell Lines.
| Cell Line | Drug | IC50 (µM) at 48h |
| MM.1S | This compound | ~3 |
| MM.1R | This compound | ~3 |
Data extracted from studies on the effects of PR-924 on multiple myeloma cell lines.[1]
Table 2: Cytotoxicity of Bortezomib in Bortezomib-Sensitive (WT) and -Resistant (BTZ/7 and BTZ/100) RPMI-8226 Multiple Myeloma Cell Lines.
| Cell Line | Drug | IC50 (nM) at 48h |
| RPMI-8226 WT | Bortezomib | 7.3 ± 2.4 |
| RPMI-8226 BTZ/7 | Bortezomib | 25.3 ± 6.6 |
| RPMI-8226 BTZ/100 | Bortezomib | 231.9 ± 73 |
Data extracted from studies on bortezomib resistance in RPMI-8226 cells.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on bortezomib-resistant and sensitive multiple myeloma cell lines.
Materials:
-
Bortezomib-sensitive (e.g., MM.1S, RPMI-8226 WT) and -resistant (e.g., MM.1R, RPMI-8226 BTZ/100) multiple myeloma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and bortezomib in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Multiple myeloma cells treated with this compound as described in the cell viability assay.
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound (e.g., 3 µM) for 48 hours.[1]
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Proteasome Activity Assay
This protocol is for measuring the inhibition of proteasome activity by this compound.
Materials:
-
Multiple myeloma cell lysates
-
Proteasome activity assay kit (e.g., using a fluorogenic substrate like Suc-LLVY-AMC for chymotrypsin-like activity)
-
This compound
-
Bortezomib
-
96-well black plates
-
Fluorometer
Procedure:
-
Prepare cell lysates from untreated and drug-treated multiple myeloma cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add varying concentrations of this compound or bortezomib to the wells.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of proteasome inhibition relative to the untreated control.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Bortezomib resistance mechanisms and the targeted action of this compound.
Caption: Experimental workflow for evaluating this compound in bortezomib-resistant cells.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (R)-PR-924 in Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the efficacy and mechanism of action of (R)-PR-924 , a selective inhibitor of the immunoproteasome subunit LMP7 (also known as β5i or PSMB8), in the context of leukemia. The protocols outlined below are designed to assess the anti-leukemic properties of this compound, from its impact on cell viability and proliferation to the elucidation of its effects on critical cellular processes like apoptosis and cell cycle progression.
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its distinct catalytic subunits, including LMP7, play a crucial role in processing proteins for antigen presentation and regulating cytokine production. In hematological malignancies such as leukemia, the immunoproteasome is often overexpressed and contributes to cancer cell survival and proliferation, making it a promising therapeutic target.[1][2] this compound is a tripeptide epoxyketone that selectively and irreversibly inhibits the chymotrypsin-like activity of the LMP7 subunit.[3] By inhibiting LMP7, this compound disrupts protein homeostasis, leading to an accumulation of ubiquitinated proteins and the induction of apoptosis in malignant cells.[4][5]
This document provides detailed protocols for a panel of in vitro assays to characterize the effects of this compound on leukemia cells. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound and inform its further development as a targeted anti-cancer agent.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Leukemia Cell Lines
| Cell Line | Leukemia Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| MOLM-13 | AML | 150 | 50 |
| MV4-11 | AML | 200 | 65 |
| REH | B-ALL | 120 | 40 |
| JURKAT | T-ALL | 250 | 80 |
Table 2: Apoptosis Induction by this compound in Leukemia Cells (48h treatment)
| Cell Line | This compound Conc. (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| MOLM-13 | 0 | 3.5 | 2.1 |
| 150 | 25.8 | 15.4 | |
| REH | 0 | 4.2 | 3.0 |
| 120 | 30.1 | 18.9 |
Table 3: Cell Cycle Analysis of Leukemia Cells Treated with this compound (24h treatment)
| Cell Line | This compound Conc. (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MOLM-13 | 0 | 45.2 | 35.1 | 19.7 |
| 150 | 65.8 | 15.3 | 18.9 | |
| REH | 0 | 50.1 | 30.5 | 19.4 |
| 120 | 70.3 | 12.8 | 16.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.[6][7]
Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of complete culture medium.[6][8] For non-adherent leukemia cells, centrifugation will be required in subsequent washing steps.
-
Drug Treatment: Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in culture medium. Add 100 µL of the drug solutions to the respective wells and incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. Include wells with untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: For suspension cells, centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.[6] Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1][9]
Protocol:
-
Cell Treatment: Seed leukemia cells and treat with this compound at the determined IC50 concentration for 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[10][11]
Protocol:
-
Cell Treatment: Treat leukemia cells with this compound at the IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot for Caspase Activation
Principle: Western blotting is used to detect specific proteins in a sample. During apoptosis, initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) are cleaved from their inactive pro-forms into active fragments. Antibodies specific to the cleaved forms of these caspases can be used to detect their activation.[12]
Protocol:
-
Protein Extraction: Treat leukemia cells with this compound for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis in leukemia cells.
Caption: A streamlined workflow for the in vitro evaluation of this compound in leukemia.
Caption: Logical connections between the experimental findings for this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. PR-924|LMP-7 Inhibitor|For Research Use [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of (R)-PR-924 in SCID Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of (R)-PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (β5i), in Severe Combined Immunodeficient (SCID) mice models of multiple myeloma. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in the design and execution of similar experiments.
Data Presentation
The in vivo anti-tumor activity of this compound has been demonstrated in two distinct SCID mouse models: a human plasmacytoma xenograft model and a SCID-hu model, which mimics the human bone marrow microenvironment.[1][2] The quantitative outcomes of these studies are summarized below.
Table 1: Efficacy of this compound in Human Plasmacytoma Xenograft Model
| Parameter | Vehicle Control | This compound Treatment | P-value | Citation |
| Tumor Volume Reduction | Baseline | 2.3-fold decrease | 0.01 | [2] |
| Survival | Median survival not specified | Significantly prolonged | < 0.005 | [2] |
Table 2: Efficacy of this compound in SCID-hu Mouse Model
| Parameter | Vehicle Control | This compound Treatment | P-value | Citation |
| shuIL-6R Levels | Baseline | 3.4-fold decrease | 0.02 | [2] |
This compound was administered at a dose of 6 mg/kg intravenously twice a week for three weeks.[1] Treatment was reported to be well-tolerated with no significant weight loss observed in the treated mice.[1][2]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a tripeptide epoxyketone proteasome inhibitor that selectively and covalently modifies the N-terminal threonine active site of the LMP-7 (β5i) subunit of the immunoproteasome.[1][3][4] This inhibition disrupts protein homeostasis in multiple myeloma cells, leading to the activation of apoptotic pathways. The PR-924-induced apoptosis is associated with the activation of caspases-3, -8, and -9, the cleavage of BID and PARP, and the release of cytochrome c from the mitochondria.[1][3][4]
Caption: this compound induced apoptotic signaling pathway.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in SCID mouse models.
References
- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring LMP-7 Inhibition by (R)-PR-924
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the inhibition of the immunoproteasome subunit LMP-7 (Low Molecular Mass Polypeptide 7, also known as β5i or PSMB8) in response to treatment with the selective inhibitor, (R)-PR-924. This document includes detailed protocols for both biochemical and cell-based assays, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and LMP-7
This compound is a potent and selective tripeptide epoxyketone inhibitor of the chymotrypsin-like activity of the LMP-7 subunit of the immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells and is induced in other cell types by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[4][5] By selectively targeting LMP-7, this compound provides a valuable tool for investigating the specific roles of the immunoproteasome in various physiological and pathological processes, including immune responses, autoimmunity, and cancer.[3][6]
Data Presentation: Inhibitor Specificity
The inhibitory activity of this compound and the related compound ONX-0914 (also known as PR-957) against the catalytic subunits of the human immunoproteasome and constitutive proteasome is summarized below.[4][7] this compound demonstrates high selectivity for LMP-7.[2][7]
Table 1: IC50 Values of this compound against Human Proteasome Subunits [7]
| Subunit | Target | IC50 (nM) |
| Immunoproteasome | β5i (LMP-7) | 22 |
| β1i (LMP-2) | 8200 | |
| β2i (MECL-1) | >30000 | |
| Constitutive Proteasome | β5 | >30000 |
| β1 | >30000 | |
| β2 | >30000 |
Table 2: IC50 Values of ONX-0914 (PR-957) for Comparison [4]
| Subunit | Target | IC50 (nM) |
| Immunoproteasome | β5i (LMP-7) | 5.7 |
| β1i (LMP-2) | ~200-400 | |
| β2i (MECL-1) | >1000 | |
| Constitutive Proteasome | β5 | 54 |
| β1 | >1000 | |
| β2 | >1000 |
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for LMP-7 Inhibition
This protocol describes a fluorometric assay to determine the direct inhibitory effect of this compound on the chymotrypsin-like activity of purified immunoproteasome or cell lysates.
Materials:
-
Purified 20S immunoproteasome (commercially available) or cell lysate containing immunoproteasome
-
This compound
-
ONX-0914 (as a positive control, optional)
-
LMP-7 specific fluorogenic substrate: Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Black 96-well plates
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and ONX-0914 in DMSO. Serially dilute the compounds in Assay Buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
Enzyme/Lysate Preparation: Dilute the purified 20S immunoproteasome or cell lysate in cold Assay Buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear increase in fluorescence over the measurement period.
-
Assay Setup:
-
To each well of a black 96-well plate, add 50 µL of the diluted compound or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of the diluted immunoproteasome/lysate to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare the substrate solution by diluting Ac-ANW-AMC in Assay Buffer to a final concentration of 50 µM.
-
Add 25 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the rates of the this compound-treated wells to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for LMP-7 Inhibition
This protocol measures the inhibition of LMP-7 activity within intact cells treated with this compound.
Materials:
-
Cell line with high immunoproteasome expression (e.g., multiple myeloma cell lines like MM.1S, or IFN-γ stimulated cells).
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
Ac-ANW-AMC fluorogenic substrate
-
Assay Buffer (as in Protocol 1)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
If necessary, stimulate cells with IFN-γ to induce immunoproteasome expression.
-
Treat the cells with various concentrations of this compound or vehicle control (medium with DMSO) for the desired duration (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells by adding cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Proteasome Activity Assay:
-
Normalize the protein concentration of all lysates with Assay Buffer.
-
In a black 96-well plate, add a standardized amount of protein from each lysate to triplicate wells.
-
Add Assay Buffer to bring the volume to 75 µL.
-
Initiate the reaction by adding 25 µL of 50 µM Ac-ANW-AMC substrate solution.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of reaction for each lysate.
-
Normalize the rates to the total protein concentration.
-
Express the LMP-7 activity in the this compound-treated samples as a percentage of the vehicle-treated control.
-
Plot the percentage of activity against the this compound concentration to determine the cellular IC50.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. A humanized yeast proteasome identifies unique binding modes of inhibitors for the immunosubunit β5i | The EMBO Journal [link.springer.com]
- 2. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subunit specific inhibitors of proteasomes and their potential for immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(R)-PR-924 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, cell-permeable tripeptide epoxyketone that acts as an inhibitor of the immunoproteasome subunit LMP-7 (also known as β5i). By covalently binding to the N-terminal threonine active sites of LMP-7, it blocks the chymotrypsin-like activity of the immunoproteasome. This inhibition leads to the accumulation of ubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and ultimately triggers apoptosis (programmed cell death) in susceptible cells, such as multiple myeloma cells.
Q2: In which solvents is this compound soluble?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO). Commercially, it is often available as a 10 mM stock solution in DMSO. While comprehensive data on its solubility in other solvents like ethanol or phosphate-buffered saline (PBS) is limited, it is expected to have low solubility in aqueous solutions. For cell-based assays, it is crucial to dilute the DMSO stock solution into the aqueous culture medium at a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
Solubility and Stock Solution Preparation
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM | Commercially available as a 10 mM solution. |
| Ethanol | Data not readily available | Expected to be less soluble than in DMSO. |
| PBS | Poor | Expected to have very low solubility. |
| Water | Poor | Expected to have very low solubility. |
Stock Solution Preparation Protocol
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous media.
This is a common issue for hydrophobic compounds dissolved in DMSO when diluted into an aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Lower Final Concentration: Test a lower final concentration of this compound in your experiment. - Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, first create an intermediate dilution in a smaller volume of media or buffer. Then, add this intermediate dilution to the final volume. - Increase Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion. |
| High Final DMSO Concentration | - Minimize DMSO: Ensure the final concentration of DMSO in your cell culture is as low as possible (ideally <0.1%) to minimize both toxicity and precipitation. |
| Temperature Effects | - Pre-warm Media: Gently warm the cell culture media to 37°C before adding the this compound stock solution, as this can sometimes improve solubility. |
| Media Components | - Serum Content: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. If using serum-free media, consider adding a small percentage of serum during the initial dilution. |
Experimental Protocols
Below are detailed protocols for common assays used to evaluate the effects of this compound.
Cell Viability MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation buffer. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Western Blot for Caspase Activation
This method detects the cleavage of caspases, a hallmark of apoptosis.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and PARP overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
Technical Support Center: Overcoming Drug Resistance in Targeted Cancer Therapy
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to targeted cancer therapies. While the query specified (R)-PR-924, a selective immunoproteasome inhibitor, the publically available research on its specific resistance mechanisms is limited. However, the principles of acquired resistance are broadly applicable. Therefore, this guide uses the extensively studied KRAS G12C inhibitors as a primary example to provide detailed, practical protocols and data that can serve as a robust framework for investigating resistance to various targeted agents.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to our targeted inhibitor, is now showing reduced response. What are the first steps to confirm and characterize this resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. You should perform a dose-response curve with your inhibitor on the suspected resistant line alongside the parental (sensitive) cell line.
-
Action: Determine the half-maximal inhibitory concentration (IC50) for both cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo®). A significant increase (typically >5-fold) in the IC50 value for the resistant line confirms resistance.
-
Troubleshooting:
-
Inconsistent Results: Ensure consistent cell seeding density and drug treatment duration. Passage number can also affect cell behavior; use cells from a similar low-passage number for both parental and resistant lines.
-
Drug Inactivity: Always test a fresh dilution of your inhibitor to rule out degradation.
-
Q2: We've confirmed resistance. What are the common molecular mechanisms we should investigate?
A2: Resistance to targeted inhibitors like those targeting KRAS G12C often falls into two main categories:
-
On-Target Alterations: These are changes to the drug's direct target. This can include secondary mutations in the target protein that prevent drug binding.
-
Bypass Signaling: The cancer cell activates alternative signaling pathways to circumvent the drug's blockade. For KRAS G12C inhibitors, this frequently involves the reactivation of the MAPK and/or PI3K-AKT pathways through other means.[1][2][3] Common bypass mechanisms include:
Q3: How can we screen for the specific resistance mechanism in our cell line?
A3: A combination of genomic and proteomic approaches is most effective.
-
Genomic: Perform targeted sequencing or whole-exome sequencing on the resistant and parental cells to identify new mutations, particularly in the drug target and key signaling pathway components (e.g., KRAS, NRAS, BRAF, PIK3CA).
-
Proteomic: Use Western blotting to probe for changes in protein expression and phosphorylation states. A phospho-RTK array can be a powerful tool to screen for the activation of multiple RTKs simultaneously. This can quickly identify which bypass signaling pathways have been activated.
Troubleshooting Guide: Investigating Resistance Pathways
Issue: Increased p-ERK levels in resistant cells despite treatment with a KRAS G12C inhibitor.
This is a classic sign of bypass signaling, where the MAPK pathway is reactivated downstream of the inhibited KRAS G12C.
Experimental Workflow for Diagnosis
Caption: Workflow for diagnosing MAPK pathway reactivation.
Signaling Pathway: Common Resistance Mechanism
The diagram below illustrates how upstream signals from Receptor Tyrosine Kinases (RTKs) can activate wild-type RAS isoforms, bypassing the inhibited KRAS G12C and reactivating the MAPK pathway.[2]
Caption: Bypass signaling via wild-type RAS activation.
Quantitative Data Summary
The following tables summarize hypothetical data representing typical results when studying inhibitor resistance.
Table 1: IC50 Values for KRAS G12C Inhibitor (e.g., Adagrasib)
| Cell Line | Description | IC50 (nM) | Fold Resistance |
| H358 | Parental, KRAS G12C | 50 | - |
| H358-R | Adagrasib-Resistant | 1200 | 24x |
Table 2: Effect of Combination Therapy on Resistant Cell Viability
| Treatment (H358-R cells) | Concentration | % Viability (vs. DMSO) |
| KRAS G12C Inhibitor | 500 nM | 85% |
| SHP2 Inhibitor | 200 nM | 90% |
| Combination | 500 nM + 200 nM | 25% |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of your inhibitor(s). Replace the media with media containing the drug concentrations. Include a DMSO-only control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate IC50 values using non-linear regression.
Protocol 2: Western Blot for Pathway Analysis
-
Cell Lysis: Treat cells with the inhibitor for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Vinculin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels. Use a loading control (e.g., Vinculin or GAPDH) to ensure equal loading.
References
Potential off-target effects of (R)-PR-924 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (β5i). The focus is on understanding and mitigating potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a highly selective, cell-permeable tripeptide epoxyketone inhibitor that targets the β5i (LMP-7) subunit of the immunoproteasome.[1][2] It forms a covalent bond with the N-terminal threonine active site, leading to irreversible inhibition.[2]
Q2: I'm observing significant cytotoxicity in my cell line at concentrations higher than the reported IC50 for β5i inhibition. Could this be an off-target effect?
Yes, this is a strong possibility. While this compound is highly selective for the immunoproteasome subunit β5i over the constitutive proteasome subunit β5c, this selectivity is concentration-dependent.[3] Studies have shown that at micromolar concentrations required to induce apoptosis in certain cancer cell lines, this compound can also inhibit the constitutive β5 subunit.[4] This off-target inhibition is believed to contribute to the compound's overall anti-proliferative activity.[4]
Q3: My experimental results are inconsistent, or I'm seeing a phenotype that doesn't align with known functions of the immunoproteasome. What could be the cause?
Inconsistent results or unexpected phenotypes when using high concentrations of this compound can stem from several factors:
-
Off-target Inhibition: As mentioned, inhibition of the constitutive β5 proteasome at higher concentrations is a likely cause.[4] The constitutive proteasome is essential for routine protein turnover in all cells, and its inhibition can lead to broad, potent cellular effects.
-
Cell Line Specificity: The expression ratio of immunoproteasome to constitutive proteasome varies between cell types. Hematopoietic cells generally have higher immunoproteasome levels, while other cell types may have very low levels. The effect of PR-924 will be highly dependent on this ratio.
-
Compound Degradation: Ensure the compound is stored correctly and that the prepared solutions are fresh. Degradation can lead to reduced potency and variability.
Q4: How can I confirm that the observed effects in my experiment are due to on-target (β5i) versus off-target (β5c) inhibition?
The most direct method is to use a combination of biochemical and genetic approaches.
-
Biochemical Assays: Perform a proteasome activity assay on cell lysates treated with a range of this compound concentrations. Use substrates specific for β5i and β5c to determine the IC50 for each subunit within your cellular context.
-
Genetic Knockout/Knockdown: The gold-standard approach is to use CRISPR-Cas9 to knock out the gene for β5i (PSMB8). If the phenotype observed with this compound treatment is lost or significantly reduced in the knockout cells, it confirms an on-target effect. If the phenotype persists, it is likely mediated by an off-target, such as β5c.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Potency against Proteasome Subunits
| Target Subunit | IC50 Value (Source 1) | IC50 Value (Source 2) | Selectivity Ratio (β5c / β5i) |
| β5i (LMP-7) | 2.5 nM[3] | 22 nM[3] | ~91-131x |
| β5c | 227 nM[3] | 2900 nM (2.9 µM)[3] |
Note: Discrepancies in IC50 values can arise from different assay conditions and experimental setups.
Table 2: Cellular Growth Inhibition (Anti-proliferative Activity)
| Cell Type | IC50 Range | Reference |
| Multiple Myeloma (MM) Cell Lines | 3 - 5 µM | [5] |
| Leukemia Cell Lines (CCRF-CEM, THP1, 8226) | 1.5 - 2.8 µM | [4] |
Note the significant difference between the biochemical IC50 for β5i and the concentrations required for cellular effects, suggesting that additional targets (like β5c) are engaged at these higher concentrations.
Troubleshooting Guide: Investigating Unexpected Results
If you suspect off-target effects are influencing your results, follow this troubleshooting guide.
Issue: Observed phenotype is stronger or different than expected from selective β5i inhibition.
Experimental Protocols
Protocol 1: Cellular Proteasome Activity Assay
This protocol allows for the differential measurement of immunoproteasome (β5i) and constitutive proteasome (β5c) activity in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Lysis Buffer (e.g., 50 mM HEPES, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, pH 7.5)
-
Proteasome Substrate for β5i: Ac-PAL-AMC
-
Proteasome Substrate for β5c: Suc-LLVY-AMC
-
96-well black plates
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a serial dilution of this compound (e.g., 1 nM to 20 µM) for a desired time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Kinetic Reaction: Add either the β5i-specific substrate (Ac-PAL-AMC) or the β5c-specific substrate (Suc-LLVY-AMC) to a final concentration of 50 µM.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence every 5 minutes for 60 minutes.
-
Data Analysis: Calculate the rate of AMC cleavage (slope of the linear portion of the fluorescence curve). Normalize the activity of treated samples to the vehicle control to determine the percent inhibition for each concentration. Plot the results to determine the IC50 value for each subunit.
Protocol 2: Target Validation via CRISPR-Cas9 Knockout
This protocol describes how to validate that a drug's effect is dependent on its primary target.
References
- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor PR-924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Optimizing (R)-PR-924 Dosage for In Vitro Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of (R)-PR-924 for in vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and irreversible inhibitor of the immunoproteasome subunit LMP-7 (Low Molecular Mass Polypeptide 7), also known as β5i.[1][2] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and cells stimulated with pro-inflammatory signals. By inhibiting LMP-7, this compound disrupts the degradation of specific proteins, leading to the induction of apoptosis (programmed cell death) in sensitive cancer cells, particularly multiple myeloma.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (ideally below 0.5%, and preferably below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound stock solutions?
A3: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, thaw the stock solution at room temperature and vortex gently to ensure it is fully dissolved.
Q4: What is a typical starting concentration range for dose-response experiments with this compound?
A4: Based on published data for multiple myeloma cell lines, a broad concentration range of 0.1 µM to 20 µM is a reasonable starting point for determining the half-maximal inhibitory concentration (IC50).[3] The optimal concentration is highly cell-line specific and should be determined empirically for your experimental system.
Q5: What are the known downstream effects of LMP-7 inhibition by this compound?
A5: Inhibition of LMP-7 by this compound has been shown to induce apoptosis through the activation of caspases-3, -8, and -9, and the cleavage of PARP.[2][4] It can also trigger the mitochondrial apoptotic pathway, evidenced by the release of cytochrome c.[4] Furthermore, LMP-7 inhibition can modulate various signaling pathways, including TGFβ/Smad, STAT, and ERK signaling.[1][3][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | 1. Incorrect Dosage: The concentration of this compound may be too low for the specific cell line. 2. Compound Instability: The compound may have degraded in the cell culture medium. 3. Cell Line Resistance: The cell line may not be sensitive to LMP-7 inhibition. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). 2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Minimize the time the compound is in the culture medium before adding it to the cells. 3. Verify the expression of the immunoproteasome, specifically the LMP-7 subunit, in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| High background or non-specific effects | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be causing cytotoxicity. 2. Compound Precipitation: this compound may be precipitating out of the culture medium at higher concentrations. | 1. Ensure the final DMSO concentration in all wells (including controls) is below 0.5%, and ideally below 0.1%. 2. Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, consider preparing a lower concentration stock solution or using a different formulation if available. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the response to treatment. 2. Inconsistent Compound Preparation: Variations in the preparation of this compound dilutions. | 1. Standardize cell culture conditions, including seeding density and passage number. Ensure cells are in the logarithmic growth phase at the time of treatment. 2. Prepare a large batch of the stock solution and aliquot it for single use to ensure consistency across experiments. |
| Observed effects may be off-target | 1. Non-specific Inhibition: At high concentrations, small molecule inhibitors can have off-target effects. | 1. Use the lowest effective concentration of this compound possible. 2. To confirm that the observed phenotype is due to LMP-7 inhibition, consider using a structurally different LMP-7 inhibitor as a control. Genetic approaches like siRNA or CRISPR-mediated knockdown of LMP-7 can also be used to see if the phenotype is recapitulated. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Multiple Myeloma Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MM.1S | 48 | ~3-7 |
| MM.1R | 48 | ~3-7 |
| RPMI-8226 | 48 | ~3-7 |
| KMS12PE | 48 | ~3-7 |
| LR-5 | 48 | ~3-7 |
| DOX40 | 48 | ~3-7 |
| INA-6 | 48 | ~3-7 |
| OPM1 | 48 | ~3-7 |
| OPM2 | 48 | ~3-7 |
Note: The IC50 values are presented as a range based on published data.[3] It is highly recommended to determine the specific IC50 for your cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control for the desired duration.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution. Collect both the detached and floating cells.
-
-
Cell Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated LMP-7 inhibition.
Caption: General experimental workflow for this compound in vitro studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGFβ/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of small molecule inhibitors, such as the hypothetical compound (R)-PR-924, in cell culture media. The principles and methodologies described here are broadly applicable for troubleshooting common issues and ensuring the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my small molecule inhibitor showing reduced activity over time in my cell culture experiment?
A1: Reduced activity of a small molecule inhibitor over time can be attributed to several factors. The compound may have limited stability in the aqueous, physiological pH environment of the cell culture medium at 37°C.[1] Components within the media, such as serum proteins or other supplements, can either bind to the compound, rendering it inactive, or enzymatically degrade it.[1] It is also possible that the compound is being metabolized by the cells into less active or inactive forms.
Q2: I'm observing high variability in the efficacy of my inhibitor between experiments. What could be the cause?
A2: High variability can stem from inconsistent compound handling, such as repeated freeze-thaw cycles of stock solutions, which can lead to degradation. Incomplete solubilization of the compound in the culture medium can also result in inconsistent concentrations.[1] Variations in cell density at the time of treatment and inconsistencies in incubation times can also contribute to variable results.
Q3: My compound is precipitating out of the cell culture medium. How can I prevent this?
A3: Compound precipitation is often due to poor solubility in aqueous media. To address this, ensure your stock solution is fully dissolved before diluting it into the cell culture medium. It is also crucial to not exceed the compound's solubility limit in the final culture conditions. The concentration of the solvent used to dissolve the inhibitor (e.g., DMSO) should also be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[2]
Q4: How can I differentiate between compound degradation and cellular uptake or metabolism?
A4: To distinguish between chemical degradation in the medium and effects due to the presence of cells, you can perform parallel stability studies. One set of experiments should be conducted with the compound in cell culture medium alone (acellular), and another set in the presence of your specific cell line. By comparing the compound concentration over time in both conditions, you can infer the contribution of cellular processes. Analyzing cell lysates for the presence of the parent compound or its metabolites can also provide direct evidence of cellular uptake and metabolism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of compound from media | - Inherent chemical instability at 37°C and physiological pH.- Enzymatic degradation by components in serum.- Adsorption to plasticware.[1] | - Perform a stability study in a simpler buffer (e.g., PBS) to assess inherent stability.- Test stability in serum-free vs. serum-containing media.- Use low-protein-binding plates and tubes. |
| Inconsistent results between replicates | - Incomplete dissolution of the compound.- Pipetting errors.- Variation in cell seeding density. | - Ensure the compound is fully dissolved in the stock solution and properly mixed when diluted in media.- Calibrate pipettes regularly.- Use a consistent cell seeding protocol. |
| Precipitate formation in the medium | - Compound solubility is exceeded.- Interaction with media components. | - Perform a solubility test to determine the maximum soluble concentration.- Prepare fresh dilutions for each experiment. |
| Unexpected cellular toxicity | - Off-target effects of the inhibitor.- Toxicity of the solvent (e.g., DMSO).- Formation of a toxic degradation product. | - Perform a dose-response curve to identify a non-toxic working concentration.- Include a solvent control in your experiments.- Analyze for potential toxic metabolites. |
Experimental Protocol: Assessing Small Molecule Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of a small molecule inhibitor in cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Small molecule inhibitor of interest ((R)-Inhibitor-X)
-
Cell culture medium (e.g., RPMI-1640, DMEM), with and without serum
-
Phosphate-Buffered Saline (PBS)
-
96-well low-protein-binding plates
-
Calibrated pipettes and sterile, low-retention tips
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile or other suitable organic solvent
-
Formic acid or other appropriate mobile phase modifier
-
Analytical column suitable for small molecule separation
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of (R)-Inhibitor-X in a suitable solvent (e.g., 10 mM in DMSO). Ensure the compound is completely dissolved.
-
Sample Preparation:
-
In a 96-well low-protein-binding plate, add the cell culture medium (with and without serum) and PBS.
-
Spike the (R)-Inhibitor-X stock solution into the wells to achieve the final desired concentration (e.g., 10 µM). Mix gently by pipetting.
-
Prepare a "time zero" (T=0) sample by immediately transferring an aliquot of the mixture to a clean tube containing an equal volume of cold acetonitrile to precipitate proteins and stop degradation.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Point Collection: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots from the appropriate wells and immediately quench as described in step 2.
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to clean vials for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the remaining (R)-Inhibitor-X.
-
The mobile phase composition and gradient will need to be optimized for the specific compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the stability profile and calculate the half-life (t½).
-
Quantitative Data Summary
Table 1: Stability of (R)-Inhibitor-X in Different Media at 37°C (Illustrative Data)
| Time (hours) | % Remaining in PBS | % Remaining in RPMI-1640 (serum-free) | % Remaining in RPMI-1640 (+10% FBS) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 95 | 92 |
| 4 | 95 | 88 | 80 |
| 8 | 92 | 80 | 65 |
| 24 | 85 | 60 | 30 |
| 48 | 78 | 45 | 15 |
Table 2: Calculated Half-life (t½) of (R)-Inhibitor-X (Illustrative Data)
| Medium | Half-life (hours) |
| PBS | > 48 |
| RPMI-1640 (serum-free) | ~ 40 |
| RPMI-1640 (+10% FBS) | ~ 18 |
Visualizations
Caption: Workflow for assessing small molecule stability in cell culture media.
Caption: Hypothetical signaling pathway modulated by (R)-Inhibitor-X.
References
Troubleshooting (R)-PR-924 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (β5i). Inconsistent experimental results can be a significant challenge; this resource offers troubleshooting strategies, frequently asked questions, detailed experimental protocols, and key data to ensure reliable and reproducible outcomes.
Troubleshooting Guide
Inconsistent results in this compound experiments can arise from various factors, from reagent handling to cellular responses. This guide provides a structured approach to identifying and resolving common issues.
Question: My cell viability assay results are inconsistent after this compound treatment. What are the potential causes and solutions?
Answer:
Variability in cell viability assays is a frequent issue. Consider the following factors:
-
Compound Stability and Handling: this compound is a tripeptide epoxyketone. Ensure it is stored correctly, typically at -20°C or -80°C, and protected from moisture. Prepare fresh dilutions for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles.
-
Cell Line Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to treatments.
-
Assay-Specific Issues:
-
MTT/XTT Assays: These assays measure metabolic activity, which may not always directly correlate with cell death. This compound-induced cellular stress could alter metabolic rates without causing immediate cell death. Consider complementing with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct apoptosis assay.
-
Trypan Blue Exclusion: This method is subjective and can have high inter-operator variability. Ensure consistent counting procedures and consider using an automated cell counter.
-
-
Incomplete Solubilization: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Precipitates can lead to inaccurate concentrations.
Question: I am not observing the expected level of apoptosis induction with this compound. What should I check?
Answer:
Suboptimal apoptosis induction can be due to several experimental variables:
-
Treatment Duration and Concentration: The apoptotic response is both time- and concentration-dependent. Refer to established protocols and consider performing a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
Cellular Context: The expression levels of the immunoproteasome subunit β5i can vary between cell lines. Verify the expression of β5i in your model system.[1] Cells with low or absent β5i expression will be less sensitive to this compound.
-
Apoptosis Assay Timing: The peak of apoptosis can be transient. If you are using an endpoint assay like Annexin V staining, ensure you are capturing the optimal time point. Late-stage apoptosis can lead to secondary necrosis, which may not be accurately quantified by Annexin V alone.
-
Off-Target Effects: While this compound is selective for β5i, at high concentrations, it may inhibit other proteasome subunits, potentially confounding results.[2] It is crucial to use the lowest effective concentration to maintain selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and irreversible inhibitor of the LMP-7 (β5i) subunit of the immunoproteasome.[3][4] Inhibition of β5i leads to the accumulation of ubiquitinated proteins, cellular stress, and ultimately, the induction of apoptosis through the activation of caspase-3, -8, and -9, and the mitochondrial pathway involving BID cleavage and cytochrome c release.[1][3]
Q2: What are the recommended cell lines for this compound studies?
A2: this compound has been shown to be effective in multiple myeloma (MM) cell lines (e.g., MM.1S, RPMI8226) and primary patient-derived MM cells.[1] It has also demonstrated activity in leukemia cell lines (e.g., CCRF-CEM, THP1).[2] The key determinant for sensitivity is the expression of the immunoproteasome.
Q3: What are potential off-target effects of this compound?
A3: Although this compound is highly selective for β5i over the constitutive proteasome subunit β5, cross-reactivity can occur at higher concentrations.[2] Studies have shown that resistance to this compound can be associated with mutations in the PSMB5 gene (encoding β5), suggesting that inhibition of both subunits may be required for its anti-leukemic effect at therapeutic concentrations.[2]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been successfully used in xenograft mouse models of multiple myeloma, where it has been shown to inhibit tumor growth and prolong survival with no significant toxicity at effective doses.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies to provide a reference for expected experimental outcomes.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| CCRF-CEM | Leukemia | Growth Inhibition | ~1.5 µM | [2] |
| THP1 | Leukemia | Growth Inhibition | ~2.8 µM | [2] |
| 8226 | Multiple Myeloma | Growth Inhibition | ~2.0 µM | [2] |
| MM.1S | Multiple Myeloma | Apoptosis (Annexin V) | Significant increase at 3 µM (24h) | [1] |
| RPMI8226 | Multiple Myeloma | Apoptosis (Annexin V) | Significant increase at 3 µM (24h) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| SCID-hu mouse | Multiple Myeloma | 6 mg/kg, IV, twice a week for 3 weeks | Significant reduction in tumor growth | [1] |
| Plasmacytoma xenograft | Multiple Myeloma | 6 mg/kg, IV, twice a week for 3 weeks | Inhibition of tumor growth and prolonged survival | [1] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor PR-924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Acquired Resistance to (R)-PR-924 Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to (R)-PR-924, a selective HDAC6 inhibitor. The information provided is based on established mechanisms of resistance to the broader class of HDAC6 inhibitors and is intended to guide your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing signs of resistance. What are the most common mechanisms of acquired resistance to HDAC6 inhibitors?
A1: Acquired resistance to HDAC6 inhibitors like this compound can arise through several mechanisms. The most frequently observed are:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for HDAC6 inhibition by upregulating alternative pro-survival signaling pathways. The most common culprits are the MAPK/ERK and PI3K/Akt/mTOR pathways.[1][2][3][4][5][6][7] Activation of these cascades can override the anti-proliferative effects of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[8][9]
-
Alterations in Apoptotic Pathways: Resistant cells may exhibit changes in the expression of apoptosis-regulating proteins. This often involves the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or the downregulation of pro-apoptotic proteins (e.g., BIM, BAX), making the cells less susceptible to drug-induced cell death.[7]
-
Modulation of Chaperone Proteins: HDAC6 deacetylates the chaperone protein Hsp90. Resistance can be associated with alterations in this interaction, affecting the stability of numerous Hsp90 client proteins that are critical for cancer cell proliferation and survival.[2][4][10]
Q2: How can I determine if bypass signaling pathways are activated in my resistant cells?
A2: To investigate the activation of bypass pathways, you should perform a comparative analysis of your sensitive (parental) and resistant cell lines. The most direct method is Western blotting to assess the phosphorylation status of key signaling proteins. Look for increased phosphorylation of:
-
MAPK/ERK Pathway: p-ERK1/2, p-MEK1/2
-
PI3K/Akt Pathway: p-Akt, p-mTOR, p-S6K
A significant increase in the phosphorylation of these proteins in your resistant cell line compared to the sensitive line, especially in the presence of this compound, would strongly suggest the activation of that bypass pathway.
Q3: What is the role of drug efflux pumps in resistance, and how can I test for their involvement?
A3: Efflux pumps, particularly P-glycoprotein (MDR1), are a common cause of multidrug resistance.[8] They can reduce the intracellular accumulation of this compound. To test for their involvement, you can:
-
Measure Efflux Pump Expression: Use Western blotting or qPCR to compare the expression levels of key ABC transporters (e.g., ABCB1/MDR1, ABCG2) between your sensitive and resistant cell lines.
-
Use an Efflux Pump Inhibitor: Treat your resistant cells with this compound in combination with a known efflux pump inhibitor (e.g., verapamil, cyclosporine A). If the combination restores sensitivity to this compound, it indicates that drug efflux is a significant resistance mechanism.
Troubleshooting Guides
Issue 1: Increased IC50 Value of this compound in Long-Term Cultures
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Activation of MAPK/ERK or PI3K/Akt Signaling | 1. Perform Western blot analysis for p-ERK, p-Akt, and downstream targets in both sensitive and resistant cells. 2. Treat resistant cells with a combination of this compound and a MEK inhibitor (e.g., Trametinib) or a PI3K/Akt inhibitor (e.g., BEZ235). | 1. Increased phosphorylation of signaling proteins in resistant cells. 2. Combination treatment synergistically reduces cell viability, indicating the pathway's role in resistance. |
| Overexpression of Drug Efflux Pumps | 1. Assess mRNA and protein levels of ABCB1 (MDR1) and ABCG2 via qPCR and Western blot. 2. Perform a cell viability assay with this compound in the presence and absence of an efflux pump inhibitor (e.g., verapamil). | 1. Higher expression of efflux pumps in resistant cells. 2. The IC50 of this compound decreases in resistant cells when co-treated with the pump inhibitor. |
| Altered Expression of Apoptosis Regulators | 1. Profile the expression of Bcl-2 family proteins (Bcl-2, Mcl-1, BIM, BAX) using Western blotting. 2. Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax). | 1. Increased levels of anti-apoptotic proteins or decreased levels of pro-apoptotic proteins in resistant cells. 2. Re-sensitization to this compound-induced apoptosis. |
Data Presentation
Table 1: Hypothetical Changes in IC50 Values and Protein Expression in this compound Resistant Cells
| Cell Line | This compound IC50 (µM) | Fold Resistance | Relative p-ERK Expression | Relative ABCB1 (MDR1) Expression |
| Parental Sensitive | 0.5 | 1x | 1.0 | 1.0 |
| Resistant Clone A | 5.0 | 10x | 4.5 | 1.2 |
| Resistant Clone B | 7.5 | 15x | 1.3 | 8.0 |
| Resistant Clone C | 10.0 | 20x | 5.0 | 7.5 |
This table illustrates hypothetical data. Actual values must be determined experimentally.
Mandatory Visualizations
Signaling Pathways in Resistance
Caption: Key bypass signaling pathways (MAPK/ERK and PI3K/Akt) in HDAC6 inhibitor resistance.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for identifying the mechanism of acquired resistance to this compound.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Kinases
-
Cell Lysis: Culture sensitive and resistant cells to 80% confluency. Treat with this compound at the respective IC50 concentrations for a predetermined time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-20% Tris-Glycine gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. For combination studies, prepare dilutions of this compound with a fixed concentration of the second agent (e.g., a MEK inhibitor or an efflux pump inhibitor).
-
Incubation: Add the drug dilutions to the cells and incubate for 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the cell viability against the drug concentration and calculate the IC50 value using non-linear regression analysis.
Protocol 3: Quantitative PCR (qPCR) for Efflux Pump Expression
-
RNA Extraction: Extract total RNA from sensitive and resistant cell pellets using an RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target gene (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the resistant cells to the sensitive cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of the HDAC6-ERK1 feed forward loop in immunotherapy [immunologyresearchjournal.com]
- 4. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: The Impact of PSMB5 Mutations on (R)-PR-924 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the efficacy of (R)-PR-924 in the context of Proteasome Subunit Beta Type-5 (PSMB5) mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective, irreversible tripeptide epoxyketone proteasome inhibitor.[1] Its primary target is the β5i (LMP7) subunit of the immunoproteasome.[1][2] However, at higher concentrations, it can also inhibit the β5 subunit of the constitutive proteasome.
Q2: Can mutations in the constitutive proteasome subunit PSMB5 affect the efficacy of the immunoproteasome-selective inhibitor this compound?
Yes. While this compound is highly selective for the immunoproteasome subunit β5i, its anti-leukemic effects have been observed to require concentrations that also block the constitutive β5 subunit (PSMB5).[3] Consequently, mutations in PSMB5 can confer resistance to this compound. For instance, the Met45Ile (M45I) mutation in PSMB5 has been identified in a leukemia cell line (CEM/PR20) with acquired resistance to PR-924.[3]
Q3: Is there cross-resistance between bortezomib and this compound in the context of PSMB5 mutations?
Yes, cross-resistance has been observed. Bortezomib-resistant cell lines have demonstrated a 10- to 12-fold cross-resistance to PR-924.[3] This is consistent with the finding that resistance to PR-924 can be driven by mutations in the PSMB5 gene, which is a known mechanism of bortezomib resistance.[4][5][6] The M45I mutation in PSMB5, which confers resistance to PR-924, is located in the binding pocket for proteasome inhibitors and can therefore affect the efficacy of multiple drugs that target this site.[4]
Q4: What is the general mechanism by which PSMB5 mutations confer resistance to proteasome inhibitors like this compound?
PSMB5 mutations typically occur in or near the drug-binding pocket of the β5 subunit.[7][8] These mutations can cause steric or conformational changes that impair the binding of the inhibitor to the proteasome's active site.[4][6] This reduced binding affinity leads to a decrease in the drug's ability to inhibit proteasome activity, rendering the cells resistant to the compound's cytotoxic effects.
Troubleshooting Guide
Problem 1: Decreased sensitivity or acquired resistance to this compound in your cell line.
-
Possible Cause 1: Emergence of PSMB5 mutations.
-
Troubleshooting Steps:
-
Sequence the PSMB5 gene: Perform Sanger sequencing or next-generation sequencing on the genomic DNA of your resistant cell line to identify potential mutations. Pay close attention to regions within and around the drug-binding site. A known mutation associated with PR-924 resistance is Met45Ile (M45I).[3]
-
Compare with parental cell line: Always sequence the parental, sensitive cell line as a control to confirm that the identified mutation is acquired and not a pre-existing polymorphism.
-
Consult literature on known resistance mutations: Cross-reference any identified mutations with published data on proteasome inhibitor resistance to mutations such as A20T, A27P, M45I, and C63Y.[4]
-
-
-
Possible Cause 2: Changes in proteasome subunit expression.
-
Troubleshooting Steps:
-
Quantitative Western Blotting: Analyze the protein expression levels of both immunoproteasome (β1i, β2i, β5i) and constitutive proteasome (β1, β2, β5) subunits in your resistant and parental cell lines. Cells resistant to PR-924 have been shown to upregulate constitutive proteasome subunits while downregulating immunoproteasome subunits.[3]
-
qRT-PCR: Quantify the mRNA levels of PSMB5 and other proteasome subunit genes to determine if the changes in protein expression are due to altered transcription.
-
-
Problem 2: Unexpectedly high IC50 value for this compound in a new cell line.
-
Possible Cause: Pre-existing PSMB5 mutations or low immunoproteasome expression.
-
Troubleshooting Steps:
-
Baseline PSMB5 sequencing: Before initiating extensive experiments, sequence the PSMB5 gene of your cell line to check for any known resistance-conferring mutations.
-
Characterize proteasome subunit expression: Determine the baseline expression levels of both constitutive and immunoproteasome subunits. Cell lines with low intrinsic expression of the primary target (β5i) may exhibit lower sensitivity to this compound.
-
-
Data on PSMB5 Mutations and this compound Efficacy
The following table summarizes the known quantitative data on the impact of a specific PSMB5 mutation on this compound efficacy.
| Cell Line | PSMB5 Status | This compound IC50 | Fold Resistance | Reference |
| CCRF-CEM (Parental) | Wild-Type | 1.5 - 2.8 µM | - | [3] |
| CEM/PR20 (Resistant) | Met45Ile (M45I) | ~19.5 - 36.4 µM (Calculated) | 13-fold | [3] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the method for generating cell lines with acquired resistance to this compound through stepwise dose escalation.
-
Initial Seeding: Start with a parental cell line known to be sensitive to this compound. Seed the cells at a low density in appropriate culture media.
-
Initial Exposure: Treat the cells with this compound at a concentration equal to the IC50 value of the parental line.
-
Monitoring and Recovery: Monitor cell viability. Initially, a significant proportion of cells will die. Allow the surviving cells to repopulate the culture flask.
-
Dose Escalation: Once the cells are growing steadily in the presence of the drug, subculture them and increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. This gradual increase in drug concentration selects for a resistant population.
-
Verification of Resistance: Periodically perform cell viability assays to determine the IC50 of the evolving cell population compared to the parental line. A significant increase in the IC50 value indicates acquired resistance.
-
Clonal Selection (Optional): Once a resistant population is established, single-cell cloning can be performed to isolate and characterize individual resistant clones.
-
Genetic Analysis: Upon confirmation of a stable resistant phenotype, perform genetic sequencing of the PSMB5 gene to identify potential resistance-conferring mutations.
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol details a colorimetric assay to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Workflow for developing and characterizing this compound resistant cell lines.
References
- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor PR-924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel mechanism of drug resistance to proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib resistance mutations in PSMB5 determine response to second-generation proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib-resistant myeloma cell lines: a role for mutated PSMB5 in preventing the accumulation of unfolded proteins and fatal ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrum and functional validation of PSMB5 mutations in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cell line-specific responses to (R)-PR-924 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (β5i). This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and irreversible inhibitor of the chymotrypsin-like activity of the LMP-7 (Low Molecular Mass Polypeptide 7, also known as β5i) subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules. By inhibiting LMP-7, this compound disrupts protein homeostasis, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in sensitive cancer cells.[1][2]
Q2: In which cancer types is this compound expected to be most effective?
This compound has demonstrated the most significant cytotoxic effects in hematological malignancies, such as multiple myeloma and leukemia.[1][3] This is attributed to the high expression levels of the immunoproteasome in these cell types. The efficacy in solid tumors is less characterized and may be limited by lower immunoproteasome expression.
Q3: What are the known resistance mechanisms to this compound?
Resistance to this compound has been associated with mutations in the gene encoding the constitutive proteasome subunit β5 (PSMB5).[3] Additionally, resistant cells may exhibit an upregulation of constitutive proteasome subunit expression and a concurrent decrease in immunoproteasome subunit expression.[3]
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective for LMP-7, at higher concentrations it may inhibit other proteasome subunits, such as the constitutive β5 subunit. It is crucial to perform dose-response experiments to determine the optimal concentration that selectively inhibits LMP-7 without causing significant off-target effects.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various hematological malignancy cell lines. These values can vary depending on the experimental conditions, such as incubation time and the specific cell viability assay used.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.5 - 2.8 | Not Specified | Not Specified |
| THP-1 | Acute Myeloid Leukemia | 1.5 - 2.8 | Not Specified | Not Specified |
| 8226 | Multiple Myeloma | 1.5 - 2.8 | Not Specified | Not Specified |
| MM.1S | Multiple Myeloma | 3 - 7 | 48h | MTT |
| MM.1R | Multiple Myeloma | 3 - 7 | 48h | MTT |
| RPMI-8226 | Multiple Myeloma | 3 - 7 | 48h | MTT |
| KMS12PE | Multiple Myeloma | 3 - 7 | 48h | MTT |
| LR-5 | Multiple Myeloma | 3 - 7 | 48h | MTT |
| DOX40 | Multiple Myeloma | 3 - 7 | 48h | MTT |
| INA-6 | Multiple Myeloma | 3 - 7 | 48h | MTT |
| OPM1 | Multiple Myeloma | 3 - 7 | 48h | MTT |
| OPM2 | Multiple Myeloma | 3 - 7 | 48h | MTT |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Signaling cascade initiated by this compound treatment.
Caption: Decision-making workflow for troubleshooting experiments.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mitochondrial Membrane Potential Assessment (JC-1 Assay)
This protocol measures the mitochondrial membrane potential, an indicator of early apoptosis.
Materials:
-
Cells treated with this compound
-
JC-1 reagent
-
DMSO
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
JC-1 Staining: Prepare a 1X JC-1 staining solution in pre-warmed complete medium. Remove the medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Healthy cells will show a high red/green fluorescence ratio, while apoptotic cells will have a low ratio.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxic effect | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell line has low immunoproteasome expression. 4. Cell line has acquired resistance (e.g., PSMB5 mutation). | 1. Perform a dose-response experiment with a wider concentration range. 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Verify LMP-7 expression in your cell line by Western blot or qPCR. 4. Sequence the PSMB5 gene. Consider using a different proteasome inhibitor. |
| High variability between replicates | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix well. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| High background in assays | 1. Contamination of cell culture. 2. Reagent issues. | 1. Regularly check for and address any microbial contamination. 2. Prepare fresh reagents and use appropriate controls. |
| Unexpected off-target effects | 1. This compound concentration is too high, leading to inhibition of other proteasome subunits. | 1. Perform a dose-response curve and select a concentration that is selective for LMP-7. Consider using a more specific inhibitor if available. |
References
- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor PR-924 - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with (R)-PR-924 treatment
Welcome to the technical support center for (R)-PR-924, a selective inhibitor of the immunoproteasome subunit LMP7 (β5i). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected phenotypes and troubleshoot experimental challenges encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a tripeptide epoxyketone that acts as a selective and irreversible inhibitor of the chymotrypsin-like activity of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7), also known as β5i.[1][2] It is highly selective for the immunoproteasome over the constitutive proteasome.[2] By inhibiting LMP7, this compound disrupts protein degradation pathways that are highly active in certain cancer cells, particularly multiple myeloma. This leads to an accumulation of poly-ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately triggers apoptosis through the activation of caspase-3, -8, and -9, and the mitochondrial pathway involving BID cleavage and cytochrome c release.[1][2]
Q2: I'm not observing the expected level of cytotoxicity in my cancer cell line. What are the potential reasons?
Several factors could contribute to a lower-than-expected cytotoxic effect. Please refer to the troubleshooting guide "Unexpected Result: Reduced or No Cytotoxicity" for a detailed workflow to diagnose the issue. Common reasons include:
-
Low Immunoproteasome Expression: The cell line may express low levels of the immunoproteasome subunit LMP7, which is the primary target of this compound.
-
Acquired Resistance: Cells can develop resistance to proteasome inhibitors through mechanisms such as the upregulation of constitutive proteasome subunits (e.g., β5c) or mutations in the target subunit that reduce inhibitor binding.
-
Compound Instability: The compound may have degraded due to improper storage or handling. Ensure it is stored correctly and prepare fresh dilutions for each experiment.
-
Experimental Conditions: Suboptimal cell health, high cell density, or interference from media components can affect the compound's efficacy.
Q3: My cells are showing a phenotype that is inconsistent with apoptosis. Could this be due to off-target effects?
While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor, especially at high concentrations. An unexpected phenotype could arise from the inhibition of other cellular targets. To investigate this, consider the following:
-
Dose-Response Analysis: Ensure you are using the lowest concentration of this compound that elicits the on-target effect. High concentrations are more likely to cause off-target activities.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound to see if the unexpected phenotype persists.
-
Orthogonal Approaches: Use a different method to inhibit the immunoproteasome, such as siRNA or shRNA against LMP7, and check if the phenotype is recapitulated. A discrepancy between chemical and genetic inhibition may point to an off-target effect of the compound.
Troubleshooting Guides
Unexpected Result 1: Reduced or No Cytotoxicity
You've treated your cancer cell line (e.g., a multiple myeloma line) with this compound but observe significantly less cell death than anticipated based on published data.
Caption: Troubleshooting workflow for reduced this compound cytotoxicity.
| Potential Cause | Verification Method | Suggested Solution |
| Compound Degradation | Check the appearance of the stock solution (e.g., for precipitation). Run a quality control check if possible (e.g., HPLC). | Prepare a fresh stock solution from powder. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Double-check all dilution calculations and ensure pipettes are calibrated. | Prepare a fresh serial dilution and repeat the experiment. Include a positive control compound known to work in your assay. |
| Low Target (LMP7) Expression | Perform Western blot or qPCR to quantify the expression levels of the immunoproteasome subunit LMP7 (gene: PSMB8) and the constitutive proteasome subunit β5c (gene: PSMB5). | If LMP7 expression is low, the cells are likely to be intrinsically resistant. Select a cell line known to have high immunoproteasome expression (common in hematopoietic cancers). |
| Upregulation of Constitutive Proteasome | Analyze the ratio of β5c to LMP7 expression via Western blot. An increased ratio in your cells compared to sensitive control lines may indicate a resistance mechanism. | Consider combination therapies. For example, a dual inhibitor or combining this compound with an agent that targets the constitutive proteasome may be more effective. |
| Acquired Resistance Mutation | DNA sequencing of the PSMB8 gene to check for mutations in the drug-binding site. | If a mutation is confirmed, this cell line is likely resistant. This is a significant finding. Test other immunoproteasome inhibitors with different binding modes. |
Unexpected Result 2: Inconsistent Results Between Replicates
You are observing high variability in your cell viability or apoptosis readouts across replicate wells or between experiments.
| Potential Cause | Verification Method | Suggested Solution |
| Cell Seeding Inconsistency | Visually inspect plates under a microscope after seeding to check for even cell distribution. | Ensure the cell suspension is homogenous before and during plating. Use calibrated multichannel pipettes and consistent technique. |
| Compound Solubility Issues | Check for any visible precipitation in the media after adding the compound. | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%). Pre-dilute the compound in media and vortex thoroughly before adding to cells. |
| Edge Effects on Plate | Analyze data to see if outlier wells are consistently on the edges of the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity and thermal equilibrium. |
| Mycoplasma Contamination | Perform a mycoplasma detection test (e.g., PCR-based or fluorescent dye). | Treat the cell culture with a mycoplasma eradication agent or discard the contaminated stock and start with a fresh, tested vial of cells. |
Quantitative Data
Table 1: In Vitro Potency of this compound
This table summarizes the inhibitory potency of this compound against the purified human immunoproteasome (β5i) and constitutive proteasome (β5c) subunits. The high selectivity ratio indicates a strong preference for the immunoproteasome.
| Target Subunit | IC₅₀ (nM) | Selectivity Ratio (β5c / β5i) |
| β5i (LMP7) | 2.5 | \multirow{2}{*}{91} |
| β5c | 227 | |
| Data derived from studies on purified proteasomes.[3] |
Table 2: Representative Cytotoxicity of a Selective Immunoproteasome Inhibitor (ONX-0914)
While extensive cell-line specific IC₅₀ data for this compound is not publicly available, the following table provides representative EC₅₀ values for a similar selective LMP7 inhibitor, ONX-0914, to illustrate the expected range of activity in various human cancer cell lines.
| Cell Line | Cancer Type | EC₅₀ (µM) |
| HCT-116 | Colon Carcinoma | 0.11 |
| Huh-7 | Hepatocellular Carcinoma | 0.39 |
| Caco-2 | Colorectal Adenocarcinoma | 1.3 |
| PC-3 | Prostate Adenocarcinoma | >10 |
| MM1.S | Multiple Myeloma | Sensitive (Specific value not provided) |
| RPMI-8226 | Multiple Myeloma | Sensitive (Specific value not provided) |
| Data is for the compound ONX-0914 after 48 hours of treatment and is intended for illustrative purposes. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Signaling pathway of this compound-induced apoptosis.
General Experimental Workflow for Inhibitor Testing
Caption: A typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (media and MTT only) from all readings. Plot the percentage of cell viability relative to the vehicle control against the log of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Seed and treat cells with this compound as described in the MTT assay protocol, typically in 6-well plates.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube and keep the samples on ice, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Caspase Activation
This protocol detects the cleavage of caspases, a hallmark of apoptosis, by separating proteins based on size.
-
Protein Extraction: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 12% or 4-15% gradient gel) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro- and cleaved-caspase-3, -8, or -9 overnight at 4°C with gentle agitation. Also, probe for a loading control like β-actin or GAPDH.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The appearance of smaller, cleaved caspase bands indicates apoptosis activation.
References
Validation & Comparative
A Comparative Analysis of (R)-PR-924 and ONX 0914 (PR-957): Selective Immunoproteasome Inhibitors
In the landscape of targeted therapies, the selective inhibition of the immunoproteasome has emerged as a promising strategy for the treatment of various hematological malignancies and autoimmune disorders. This guide provides a detailed comparative analysis of two prominent tripeptide epoxyketone inhibitors: (R)-PR-924 and ONX 0914 (formerly PR-957). Both compounds are recognized for their potent and selective inhibition of the chymotrypsin-like activity of the immunoproteasome subunit LMP7 (low-molecular-mass polypeptide 7, also known as β5i).
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, and preclinical efficacy, supported by experimental data and methodologies.
Biochemical Potency and Selectivity
This compound and ONX 0914 are both irreversible inhibitors that covalently bind to the N-terminal threonine active site of the proteasome subunits. Their selectivity for the immunoproteasome over the constitutive proteasome is a key feature, aiming to enhance therapeutic efficacy while minimizing off-target toxicities.
Available data indicates that PR-924 exhibits a more potent and selective inhibitory profile against the LMP7 subunit compared to ONX 0914.[1] The bulky P1 residue in the peptide structure of both inhibitors is a critical determinant for their selectivity towards the S1 pocket of LMP7.[1][2]
| Inhibitor | Target Subunit | IC50 (nM) | Selectivity (β5c/β5i) | Reference |
| This compound | β5i (LMP7) | 2.5 | ~91 | [1] |
| β5c | 227 | [1] | ||
| ONX 0914 (PR-957) | β5i (LMP7) | ~10 | 20-40 fold | [2][3] |
| β5c | - |
Table 1: Comparative Inhibitory Potency and Selectivity. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and ONX 0914 against the immunoproteasome subunit β5i (LMP7) and the constitutive proteasome subunit β5c. The selectivity is represented as the ratio of IC50 for β5c to β5i.
Mechanism of Action and Cellular Effects
Both this compound and ONX 0914 exert their therapeutic effects by inhibiting the proteolytic activity of the immunoproteasome, which is highly expressed in hematopoietic cells. This inhibition leads to the accumulation of polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis in cancer cells.[4][5]
In the context of autoimmune diseases, the inhibition of LMP7 by these compounds has been shown to modulate cytokine production and T-cell differentiation.[2][3][6] ONX 0914, for instance, has been demonstrated to block the production of pro-inflammatory cytokines such as IL-23, TNF-α, and IL-6.[7][8]
Preclinical Efficacy
In Vitro Studies
Preclinical in vitro studies have demonstrated the potent anti-tumor activity of this compound in multiple myeloma (MM) cell lines and primary patient-derived cells, including those resistant to conventional therapies.[4][5][9] The compound effectively inhibits cell growth and induces apoptosis.[4][5][9]
ONX 0914 has also shown efficacy in various in vitro models, including its ability to induce apoptosis in myeloma cells and inhibit the proliferation of various Plasmodium falciparum strains, suggesting its potential as an anti-malarial agent.[1][10]
In Vivo Studies
In vivo studies using xenograft models of human multiple myeloma have shown that this compound significantly inhibits tumor growth and prolongs the survival of tumor-bearing mice with no significant observed toxicity.[4][5]
ONX 0914 has been extensively studied in various mouse models of autoimmune diseases, including rheumatoid arthritis and colitis, where it has been shown to attenuate disease progression.[3][11] It has also demonstrated in vivo activity in a murine model of acute lymphoblastic leukemia.[12]
Experimental Protocols
Proteasome Activity Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against proteasome subunits.
Materials:
-
Purified 20S immunoproteasome and constitutive proteasome
-
Fluorogenic peptide substrate specific for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, ONX 0914) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the purified proteasome to each well.
-
Add the diluted test compounds to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of the inhibitors on the viability of cancer cell lines.
Materials:
-
Multiple myeloma cell lines
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and ONX 0914
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or ONX 0914 and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, representing the concentration of the inhibitor that causes 50% reduction in cell viability.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. med.fsu.edu [med.fsu.edu]
- 9. PR-924|LMP-7 Inhibitor|For Research Use [benchchem.com]
- 10. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
A Comparative Guide to the Efficacy of (R)-PR-924 and Other LMP-7 Inhibitors
For researchers and professionals in drug development, the selective inhibition of the immunoproteasome subunit LMP-7 (low molecular mass polypeptide 7, also known as β5i) presents a promising therapeutic strategy, particularly in hematologic malignancies like multiple myeloma. This guide provides an objective comparison of the efficacy of (R)-PR-924, a notable LMP-7 inhibitor, with other key players in the field, supported by experimental data.
Data Presentation: Quantitative Comparison of LMP-7 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other prominent LMP-7 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating higher potency. Selectivity is demonstrated by comparing the IC50 for the immunoproteasome subunit LMP-7 (β5i) to the constitutive proteasome subunit β5c. A higher ratio of β5c/β5i indicates greater selectivity for the immunoproteasome.
| Inhibitor | Target(s) | IC50 (LMP-7/β5i) | IC50 (β5c) | Selectivity (β5c/β5i) |
| This compound | LMP-7 | 22 nM[1] | 2.9 µM[2] | ~131-fold[2] |
| ONX 0914 (PR-957) | LMP-7, LMP-2 | ~10 nM[3] | - | 20- to 40-fold more selective for LMP7 over β5[1][3] |
| M3258 | LMP-7 | 4.1 nM[4] | 2,519 nM[4] | ~614-fold |
| KZR-616 (Zetomipzomib) | LMP-7, LMP-2 | 39 nM (human)[5] | 688 nM[5] | ~17.6-fold |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the evaluation of LMP-7 inhibitors.
In Vitro Apoptosis Assay: Annexin V & Propidium Iodide Staining
This assay is a common method to quantify apoptosis (programmed cell death) induced by LMP-7 inhibitors in cancer cell lines.
Objective: To determine the percentage of apoptotic and necrotic cells following treatment with an LMP-7 inhibitor.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment:
-
Culture multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) in appropriate media and conditions.
-
Seed the cells in 6-well plates at a density of 1-2 x 10^6 cells/mL.
-
Treat the cells with the LMP-7 inhibitor at various concentrations for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting and Staining:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells using a flow cytometer.
-
Data is analyzed to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
In Vivo Efficacy: Multiple Myeloma Xenograft Model
This model is used to assess the anti-tumor activity of LMP-7 inhibitors in a living organism.
Objective: To evaluate the effect of an LMP-7 inhibitor on tumor growth and survival in a mouse model of multiple myeloma.
Principle: Human multiple myeloma cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the LMP-7 inhibitor, and the tumor growth and overall survival are monitored over time.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID, NOD/SCID) to prevent rejection of human cells.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Inject human multiple myeloma cells (e.g., MM.1S, RPMI-8226) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomly assign mice to treatment and control groups.
-
Administer the LMP-7 inhibitor (e.g., this compound at 6 mg/kg) via an appropriate route (e.g., intravenous, intraperitoneal) at a specified frequency and duration (e.g., twice weekly for 3 weeks).[6]
-
The control group receives a vehicle solution.
-
-
Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The primary endpoints are typically tumor growth inhibition and overall survival.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Mandatory Visualization
Signaling Pathway of LMP-7 Inhibition-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by the inhibition of LMP-7 in multiple myeloma cells, leading to apoptosis. Inhibition of the immunoproteasome leads to an accumulation of pro-apoptotic proteins and the activation of caspases, the key executioners of apoptosis.
Caption: LMP-7 inhibition leads to apoptosis via the mitochondrial pathway.
Experimental Workflow for Efficacy Evaluation
The diagram below outlines a general workflow for assessing the efficacy of an LMP-7 inhibitor, from initial in vitro screening to in vivo validation.
Caption: General workflow for evaluating LMP-7 inhibitor efficacy.
References
- 1. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of (R)-PR-924 for β5i over β5c: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of (R)-PR-924 against the immunoproteasome subunit β5i (also known as LMP7) and the constitutive proteasome subunit β5c. The data presented herein validates the high selectivity of this compound for the β5i subunit, a key target in the development of therapies for autoimmune diseases and certain cancers.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against β5i and β5c is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by the ratio of its IC50 value for the off-target (β5c) to its IC50 value for the on-target (β5i). A higher selectivity ratio signifies a more specific inhibitor.
| Compound | Target Subunit | IC50 (µM) | Selectivity (β5c/β5i) | Reference |
| This compound | β5i (LMP7) | 0.022 | ~132-fold | [1] |
| β5c | 2.9 | [1] | ||
| This compound | β5i (LMP7) | - | ~100-fold | [1] |
| β5c | - | [1] |
Experimental Protocols
The determination of IC50 values for proteasome inhibitors is crucial for assessing their potency and selectivity. A widely used method is the fluorogenic peptide substrate assay.
Fluorogenic Peptide Substrate Assay for Proteasome Inhibition
This assay measures the chymotrypsin-like activity of the β5 subunits of the proteasome.
Materials:
-
Purified human 20S immunoproteasome (containing β5i) and constitutive proteasome (containing β5c).
-
This compound.
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.035% SDS).
-
Dimethyl sulfoxide (DMSO) for compound dilution.
-
Black 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is kept constant and low (e.g., <1%) to avoid solvent effects.
-
Enzyme Preparation: Dilute the purified 20S immunoproteasome and constitutive proteasome separately in assay buffer to the desired final concentration (e.g., 0.5 nM).
-
Assay Setup:
-
Add assay buffer to the wells of a black 96-well plate.
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (assay buffer with DMSO) and a no-enzyme control (assay buffer only).
-
Add the diluted 20S proteasome (either immunoproteasome or constitutive proteasome) to all wells except the no-enzyme control.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
Reaction Initiation: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) value.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Determine the rate of the reaction (the increase in fluorescence over time) for each inhibitor concentration.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.
-
Plot the percentage of proteasome activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct primary roles of the β5c and β5i proteasome subunits in cellular signaling.
References
A Comparative Analysis of Cross-Resistance Between (R)-PR-924 and Other Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proteasome Inhibitor Efficacy and Resistance Profiles
The development of proteasome inhibitors has marked a significant advancement in the treatment of certain hematological malignancies, particularly multiple myeloma. However, the emergence of drug resistance necessitates the exploration of novel inhibitors with distinct mechanisms of action and resistance profiles. (R)-PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (β5i), presents a promising alternative to broadly acting proteasome inhibitors. This guide provides a comparative analysis of the cross-resistance between this compound and other key proteasome inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Comparative Efficacy and Cross-Resistance Data
The following tables summarize the in vitro efficacy and cross-resistance profiles of this compound in comparison to bortezomib and carfilzomib in various hematologic malignancy cell lines.
Table 1: Comparative IC50 Values of this compound and Bortezomib in Parental and Bortezomib-Resistant Cell Lines
| Cell Line | Parental IC50 (μM) | Bortezomib-Resistant Subline IC50 (μM) | Fold Resistance |
| This compound | |||
| CCRF-CEM | 2.8 | 28.0 | 10 |
| THP1 | 1.5 | 18.0 | 12 |
| 8226 | 2.5 | 25.0 | 10 |
| Bortezomib | |||
| CCRF-CEM | 0.003 | 0.090 | 30 |
| THP1 | 0.004 | 0.120 | 30 |
| 8226 | 0.005 | 0.200 | 40 |
Data extracted from a study on the anti-leukemic activity of PR-924, which demonstrated that while bortezomib-resistant cell lines show cross-resistance to PR-924, the fold-resistance is markedly lower than to bortezomib itself[1].
Table 2: Cross-Resistance between Bortezomib and Carfilzomib in MM1S Multiple Myeloma Cells
| Cell Line | Bortezomib IC50 (nM) | Carfilzomib IC50 (nM) |
| MM1S WT (Parental) | 15.2 | 8.3 |
| MM1S/R BTZ (Bortezomib-Resistant) | 44.5 | 43.5 |
| MM1S/R CFZ (Carfilzomib-Resistant) | 24.0 | 23.0 |
This table is derived from a study that generated bortezomib- and carfilzomib-resistant myeloma cell lines. The results indicate a unidirectional cross-resistance, where bortezomib-resistant cells exhibit cross-resistance to carfilzomib, but carfilzomib-resistant cells remain relatively sensitive to bortezomib[2][3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-resistance studies. Below are representative protocols for key assays used to generate the data presented.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the proteasome inhibitors (this compound, bortezomib, carfilzomib, etc.) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve fitting software.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome, which is the primary target of many proteasome inhibitors.
-
Cell Lysis: Harvest cells and lyse them in a buffer containing 25 mM Tris-HCl (pH 7.5), 2 mM ATP, 5 mM MgCl2, and 1 mM dithiothreitol.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Proteasome Activity Measurement: In a 96-well black plate, add 20 µg of protein lysate to each well.
-
Inhibitor Incubation: Add the desired concentrations of proteasome inhibitors and incubate for 1 hour at 37°C.
-
Substrate Addition: Add the fluorogenic proteasome substrate Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin) to a final concentration of 100 µM.
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 1 hour in a kinetic plate reader.
-
Data Analysis: The rate of AMC release, indicative of proteasome activity, is calculated from the linear phase of the reaction.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis in multiple myeloma cells through the activation of a caspase cascade.[4][5] This process involves both intrinsic and extrinsic pathways, leading to programmed cell death.
Experimental Workflow for Cross-Resistance Study
The following diagram illustrates a typical workflow for investigating the cross-resistance of a novel proteasome inhibitor.
References
- 1. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor PR-924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Next-Generation Immunoproteasome Inhibitors: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, has emerged as a compelling therapeutic target for a range of autoimmune diseases and hematological malignancies. Unlike constitutive proteasomes, which are essential for general protein homeostasis in all cells, the immunoproteasome plays a key role in cytokine production and T-cell differentiation. This distinction has spurred the development of next-generation inhibitors that selectively target immunoproteasome subunits, aiming for potent immunomodulatory effects with an improved safety profile over broader proteasome inhibitors.
This guide provides a head-to-head comparison of leading next-generation immunoproteasome inhibitors: KZR-616 (Zetopomib), M3258, and the preclinical tool compound ONX-0914. We present a synthesis of available preclinical and clinical data to facilitate an objective evaluation of their performance.
Performance Comparison of Immunoproteasome Inhibitors
The following tables summarize the quantitative data on the potency and selectivity of KZR-616, M3258, and ONX-0914 against the catalytic subunits of the immunoproteasome (LMP7/β5i, LMP2/β2i, MECL-1/β1i) and the constitutive proteasome (β5, β2, β1).
Table 1: Inhibitory Potency (IC50, nM) Against Proteasome Subunits
| Inhibitor | LMP7 (β5i) | LMP2 (β2i) | MECL-1 (β1i) | β5 | β2 | β1 |
| KZR-616 | 39[1][2][3] | 131[1][2][3] | 623[1][2][3] | 688[1][2][3] | >10,600[4] | 604[4] |
| M3258 | 4.1[5] | >30,000[5] | >30,000[5] | 2,519[5] | >30,000[5] | >30,000[5] |
| ONX-0914 | ~22 | ~60-80% inhibition at 800nM[6] | - | - | - | - |
Note: Data for ONX-0914 is less consistently reported in terms of specific IC50 values across all subunits in the provided search results. Some sources indicate it is a dual inhibitor of LMP7 and LMP2.
Table 2: Selectivity Ratios (Constitutive/Immunoproteasome IC50)
| Inhibitor | β5 / LMP7 (β5i) | β1 / MECL-1 (β1i) |
| KZR-616 | 17.6[4] | >80[7] |
| M3258 | ~614[8] | - |
| ONX-0914 | 20-40 fold | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are generalized yet detailed methodologies for key experiments cited in the evaluation of next-generation immunoproteasome inhibitors.
Proteasome Activity Assay
This assay measures the inhibitory effect of a compound on the specific catalytic activities of proteasome subunits.
-
Principle: Cell lysates or purified proteasomes are incubated with a fluorogenic peptide substrate specific for a particular proteasome subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like activity of β5 and LMP7). Cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC), and the fluorescence intensity is proportional to the proteasome activity.
-
Materials:
-
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer and clearing the lysate by centrifugation.[9]
-
Determine protein concentration of the lysates using a standard method like the Bradford assay.
-
In a 96-well black plate, add a defined amount of cell lysate to each well.
-
Add serial dilutions of the immunoproteasome inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Add the specific fluorogenic peptide substrate to all wells.[9]
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at multiple time points.[9]
-
Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor for each subunit.
-
Cell Viability Assay
This assay assesses the cytotoxic effect of the immunoproteasome inhibitor on cells.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Immune cells (e.g., multiple myeloma cell lines)
-
96-well plates
-
Immunoproteasome inhibitor (test compound)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the immunoproteasome inhibitor for a specified period (e.g., 24, 48, or 72 hours).[10]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Add solubilization solution to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.
-
In Vivo Efficacy Study in a Lupus Mouse Model
This study evaluates the therapeutic potential of an immunoproteasome inhibitor in a preclinical model of systemic lupus erythematosus (SLE).
-
Principle: Lupus-prone mouse strains (e.g., NZB/W F1) spontaneously develop an autoimmune disease that mimics human SLE, including the production of autoantibodies and the development of lupus nephritis.[11][12] The efficacy of a test compound is assessed by its ability to ameliorate disease symptoms.
-
Materials:
-
Lupus-prone mice (e.g., NZB/W F1)
-
Immunoproteasome inhibitor (test compound)
-
Vehicle control
-
Equipment for monitoring proteinuria (e.g., metabolic cages and urinalysis strips)
-
ELISA kits for autoantibody quantification (e.g., anti-dsDNA)
-
Histology equipment
-
-
Procedure:
-
Enroll female lupus-prone mice at an age when they begin to show signs of disease.
-
Randomly assign mice to treatment groups (vehicle control and immunoproteasome inhibitor at various doses).
-
Administer the inhibitor according to a predetermined schedule (e.g., daily or weekly injections).
-
Monitor disease progression regularly. This includes weekly measurement of proteinuria.[11]
-
Collect blood samples periodically to measure serum levels of autoantibodies (e.g., anti-dsDNA IgG) by ELISA.[11]
-
At the end of the study, sacrifice the mice and harvest kidneys for histological analysis to assess the severity of nephritis.[11]
-
Compare the disease parameters between the treated and control groups to determine the therapeutic efficacy of the inhibitor.
-
Cytokine Production Assay (ELISA)
This assay quantifies the effect of immunoproteasome inhibitors on the production of inflammatory cytokines by immune cells.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in cell culture supernatants.
-
Materials:
-
Human PBMCs or other immune cells
-
Cell culture medium and supplements
-
Stimulating agent (e.g., lipopolysaccharide - LPS)
-
Immunoproteasome inhibitor (test compound)
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
-
-
Procedure:
-
Isolate and culture immune cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the immunoproteasome inhibitor for a short period (e.g., 1 hour).
-
Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.[13]
-
Incubate the cells for a specified time (e.g., 24 hours).[13]
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding the cell culture supernatants and a standard curve of known cytokine concentrations.
-
Adding a biotinylated detection antibody.
-
Adding an enzyme-conjugated streptavidin.
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Concluding Remarks
The development of next-generation immunoproteasome inhibitors represents a significant advancement in the targeted therapy of immune-mediated diseases. KZR-616 and M3258, each with distinct selectivity profiles, have demonstrated promising preclinical and early clinical activity. While KZR-616 offers broader inhibition of multiple immunoproteasome subunits, M3258 provides highly selective targeting of LMP7. The choice of inhibitor for a specific therapeutic application will likely depend on the desired balance of broad immunomodulation versus highly specific pathway inhibition. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these promising new agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Beneficial effect of novel proteasome inhibitors in murine lupus via dual inhibition of type I interferon and autoantibody-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Proteasome Inhibitors Have a Beneficial Effect in Murine Lupus via the dual inhibition of Type I Interferon and autoantibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Synergistic Effects of (R)-PR-924 with Other Anti-Cancer Agents: A Review of Preclinical Evidence
Despite a comprehensive search of publicly available scientific literature, no specific studies detailing the synergistic effects of (R)-PR-924 in combination with other anti-cancer agents were identified. This compound is documented as an isomer of PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7 (low molecular mass polypeptide 7), and is often utilized as an experimental control in research settings.
PR-924 itself has demonstrated potent anti-cancer properties, particularly in hematological malignancies such as multiple myeloma and leukemia. Its mechanism of action involves the inhibition of the LMP-7 (also known as β5i) subunit of the immunoproteasome, leading to the induction of apoptosis (programmed cell death) in cancer cells. While the standalone efficacy of PR-924 has been established in preclinical models, data on its synergistic potential when combined with other therapeutic agents remains elusive.
General scientific literature suggests that combining immunoproteasome inhibitors with standard proteasome inhibitors could be a promising therapeutic strategy. This approach is based on the rationale that dual inhibition of both the constitutive proteasome and the immunoproteasome could lead to a more profound and sustained disruption of protein homeostasis in cancer cells, potentially overcoming resistance mechanisms. However, specific preclinical or clinical studies investigating this hypothesis with PR-924 or its (R)-isomer are not available in the public domain.
Similarly, searches for studies combining this compound or PR-924 with conventional chemotherapeutic agents or other targeted therapies did not yield any publications with quantitative data on synergistic effects, such as combination index (CI) values or isobolograms. Consequently, the creation of a detailed comparison guide with data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time due to the absence of the necessary foundational research.
Future Directions
The exploration of synergistic combinations involving this compound or PR-924 represents a potential area for future cancer research. Investigating the effects of these immunoproteasome inhibitors in combination with standard-of-care agents for various cancers could uncover novel therapeutic strategies with enhanced efficacy. Such studies would need to include rigorous in vitro and in vivo experiments to determine the nature of the drug interactions and elucidate the underlying molecular mechanisms.
Experimental Protocols for Investigating Synergy
Should research in this area commence, the following experimental protocols would be fundamental to assessing the synergistic effects of this compound with other anti-cancer agents.
Cell Viability Assays
Objective: To determine the cytotoxic effects of this compound alone and in combination with other agents on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines of interest (e.g., multiple myeloma, leukemia) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, the combination agent, and the combination of both at various ratios.
-
Viability Assessment: After a predetermined incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The dose-response curves for each agent and their combinations are generated. The data is then analyzed using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound in combination with other anti-cancer drugs.
Methodology:
-
Cell Treatment: Cells are treated with this compound, the combination agent, and their combination at synergistic concentrations determined from cell viability assays.
-
Staining: After treatment, cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
Western Blotting: To further confirm apoptosis, protein lysates from treated cells can be analyzed by Western blotting for the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).
Visualizing Potential Synergistic Mechanisms
While no specific data exists for this compound, a hypothetical signaling pathway and experimental workflow for investigating its synergy with a standard proteasome inhibitor like bortezomib can be visualized.
Caption: Hypothetical pathway of synergistic apoptosis induction by combined inhibition of the immunoproteasome and constitutive proteasome.
Caption: General experimental workflow for assessing the synergistic effects of this compound with another anti-cancer agent.
A Comparative Analysis of the First-in-Class KAT6A/B Inhibitor PF-07248144 Against Standard-of-Care Therapies in ER+/HER2- Metastatic Breast Cancer
This guide provides a detailed comparison of the novel KAT6A/B inhibitor, PF-07248144, with standard-of-care therapies for researchers, scientists, and drug development professionals. The focus is on patients with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer that has progressed after treatment with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors and endocrine therapy.
Introduction to PF-07248144
PF-07248144 is a first-in-class, selective, small-molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[1][2] These enzymes are key regulators of gene transcription through the acetylation of histone H3 at lysine 23 (H3K23Ac).[3][4] In certain cancers, including a subset of ER+ breast cancers, KAT6A is amplified and overexpressed, contributing to tumor cell proliferation and survival.[2] By inhibiting KAT6A/B, PF-07248144 aims to disrupt oncogenic gene expression programs, suppress tumor growth, and potentially overcome resistance to existing therapies.[5][6] Preclinical studies have shown that PF-07248144 can suppress ER expression and demonstrates potent antitumor activity in ER-positive, HER2-negative patient-derived xenograft models that were previously treated with the CDK4/6 inhibitor palbociclib and the aromatase inhibitor letrozole.[2]
Mechanism of Action: KAT6A/B Inhibition
The primary mechanism of action for PF-07248144 is the catalytic inhibition of KAT6A and KAT6B.[3] These enzymes are part of the MYST family of histone acetyltransferases. As a component of the BRPF1 complex, KAT6A acetylates H3K23, which leads to a more relaxed chromatin state, facilitating gene transcription.[4] Dysregulation of this process is implicated in tumorigenesis. PF-07248144 binds to KAT6A/B and blocks this histone acetylation, thereby altering gene expression to inhibit cancer cell proliferation.[1] This novel mechanism offers a new therapeutic strategy, particularly in tumors that have developed resistance to standard endocrine and CDK4/6 inhibitor-based treatments.[7]
Standard-of-Care Therapies for ER+/HER2- Metastatic Breast Cancer
The standard of care for ER+/HER2- metastatic breast cancer typically involves endocrine therapy, often in combination with a CDK4/6 inhibitor, as a first-line treatment.[8][9] After disease progression, subsequent treatment options are chosen based on prior therapies and the patient's mutational status.[10]
-
Fulvestrant (Faslodex®): A selective estrogen receptor degrader (SERD).[11] It binds to the estrogen receptor, leading to its destabilization and degradation, thereby blocking estrogen-mediated signaling pathways.[12][13][14][15]
-
CDK4/6 Inhibitors (e.g., Palbociclib): These agents inhibit cyclin-dependent kinases 4 and 6.[16] By blocking the activity of this complex, they prevent the phosphorylation of the retinoblastoma (Rb) protein, which in turn halts the cell cycle progression from the G1 to the S phase, thus inhibiting cancer cell proliferation.[17][18][19][20]
Benchmarking PF-07248144: Clinical Trial Data
The primary data for PF-07248144 comes from the Phase 1 dose-escalation and dose-expansion study (NCT04606446). This study evaluated the safety and efficacy of PF-07248144 as both a monotherapy and in combination with fulvestrant in heavily pretreated patients with ER+/HER2- metastatic breast cancer who had progressed after CDK4/6 inhibitor therapy.[3]
Table 1: Efficacy of PF-07248144 in ER+/HER2- mBC (NCT04606446)
| Treatment Arm | Number of Patients (n) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (mPFS) |
|---|---|---|---|---|
| PF-07248144 (5 mg) + Fulvestrant | 43 | 37.2% (95% CI, 23.0%-53.3%)[7] | 55.8% (95% CI, 39.9%-70.9%)[7] | 10.7 months (95% CI, 5.3-13.8)[7] |
| PF-07248144 (5 mg) Monotherapy | 35 | 11.4% (95% CI, 3.2%-26.7%)[3] | 31.4% (95% CI, 16.9%-49.3%)[3] | Not Reported |
Table 2: Key Safety Profile of PF-07248144 (5 mg, Monotherapy or Combination)
| Adverse Event (AE) | All Grades | Grade 3 or Higher | Notes |
|---|---|---|---|
| Dysgeusia (altered taste) | 84.6% (mostly Grade 1)[7] | Not specified as >5% | Did not lead to dose reductions or discontinuation.[7] |
| Neutropenia | Not specified | 37.2%[7] | Reversible and manageable with dose modifications; no febrile neutropenia reported.[7] |
| Leukopenia | Not specified | 11.5%[3] | - |
| Anemia | Not specified | 9.0%[3] | - |
Data as of September 30, 2023, and March 7, 2025, presentations.[3][7]
Experimental Protocols
The data presented is from the Phase 1 clinical trial NCT04606446.[3][21]
Study Design: A Phase 1, open-label, multicenter, dose-escalation and dose-expansion study.
Patient Population: Eligible patients had advanced or metastatic ER+/HER2- breast cancer and had experienced disease progression following treatment with at least one CDK4/6 inhibitor and at least one line of endocrine therapy.[3]
Treatment Regimens:
-
Dose Expansion Cohort (Combination): Patients received PF-07248144 at the recommended expansion dose of 5 mg orally, once daily (QD), in combination with fulvestrant.[3]
-
Dose Expansion Cohort (Monotherapy): Patients received PF-07248144 at 5 mg orally, QD.[3]
Endpoints:
-
Primary Objective: To assess the safety and tolerability of PF-07248144.[3]
-
Secondary Objectives: To evaluate the anti-tumor activity, including ORR, duration of response (DOR), CBR, and PFS, according to RECIST 1.1 criteria.[3]
-
Exploratory Objectives: To assess pharmacokinetics (PK), pharmacodynamics (PD), and predictive biomarkers, including the evaluation of circulating tumor DNA (ctDNA) for mutations like ESR1.[3]
Conclusion
The KAT6A/B inhibitor PF-07248144 demonstrates a novel mechanism of action with promising clinical activity in a heavily pretreated population of patients with ER+/HER2- metastatic breast cancer.[3] The combination of PF-07248144 with fulvestrant resulted in a notable objective response rate and a median progression-free survival of over 10 months, suggesting it may overcome resistance to prior endocrine and CDK4/6 inhibitor therapies.[7] The safety profile was considered manageable, with dysgeusia and reversible neutropenia being the most common treatment-related adverse events.[7] These findings provide a strong clinical proof-of-concept for targeting KAT6, opening a new therapeutic avenue for this patient population.[3] A Phase 3 trial (KATSIS-1; NCT07062965) is underway to further evaluate PF-07248144 in combination with fulvestrant.[5]
References
- 1. Facebook [cancer.gov]
- 2. onclive.com [onclive.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 7. onclive.com [onclive.com]
- 8. emjreviews.com [emjreviews.com]
- 9. How to Treat HR+/HER2- Metastatic Breast Cancer Patients after CDK4/6 Inhibitors: An Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Fulvestrant - Wikipedia [en.wikipedia.org]
- 12. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 14. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. go.drugbank.com [go.drugbank.com]
- 20. oncologynewscentral.com [oncologynewscentral.com]
- 21. Study of PF-07248144 in Advanced or Metastatic Solid Tumors [clin.larvol.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (R)-PR-924
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of (R)-PR-924, a selective immunoproteasome inhibitor, with other relevant proteasome inhibitors. The data presented is compiled from preclinical studies to offer a comprehensive overview of its potential in hematological malignancies.
Executive Summary
This compound is a potent and selective inhibitor of the β5i (LMP-7) subunit of the immunoproteasome. This targeted mechanism of action offers the potential for a more favorable therapeutic window compared to broader proteasome inhibitors. This guide presents a detailed analysis of its in vitro and in vivo activity in comparison to the standard-of-care proteasome inhibitor bortezomib and other next-generation inhibitors like carfilzomib and ONX-0914.
In Vitro Activity: A Comparative Analysis
The in vitro efficacy of this compound has been evaluated across a panel of hematological cancer cell lines, demonstrating significant cytotoxic activity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its comparators.
Table 1: Comparative IC50 Values in Multiple Myeloma Cell Lines (48-hour treatment)
| Cell Line | This compound (µM) | Bortezomib (nM) | Carfilzomib (nM) |
| MM.1S | 3 | 9 | 8.3[1] |
| RPMI-8226 | ~3-7 | ~19 | 10.73 |
| OPM-2 | ~3-7 | - | 15.97[2] |
| NCI-H929 | ~3-7 | - | 26.15[2] |
| MOLP-8 | - | - | 12.20[2] |
Table 2: Comparative IC50 Values in Leukemia Cell Lines (48-hour treatment)
| Cell Line | This compound (µM) | Bortezomib (nM) | ONX-0914 (µM) |
| CCRF-CEM | 1.5-2.8 | 7.5 | - |
| THP-1 | 1.5-2.8 | 19 | - |
| RS4;11 | - | 1.5 | ~0.8 |
| K562 | - | 20 | - |
In Vivo Efficacy: Preclinical Xenograft Models
In vivo studies in murine xenograft models of multiple myeloma have demonstrated the anti-tumor activity of this compound.
Table 3: Summary of In Vivo Studies
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | Human Plasmacytoma Xenograft in SCID mice | 6 mg/kg, IV, twice weekly for 3 weeks | Significant inhibition of tumor growth and prolonged survival. | [3] |
| This compound | SCID-hu model | 6 mg/kg, IV, twice weekly for 3 weeks | Significant reduction in tumor growth. | [3] |
| Bortezomib | Human Plasmacytoma Xenograft in SCID mice | 1 mg/kg, IV, twice weekly for 3 weeks | Reduced tumor progression. | [4] |
| ONX-0914 | Orthotopic ALL Xenograft in NSG mice | 15 mg/kg | Significantly delayed tumor growth, comparable to bortezomib in the initial 3 weeks. | [5] |
| Carfilzomib | SHP77 SCLC Xenograft | - | Inhibited tumor growth and prolonged survival. | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the workflows for the key experimental protocols cited in this guide.
Figure 1. Proposed signaling pathway for this compound-induced apoptosis.
Figure 2. Workflow for in vitro cell viability and apoptosis assays.
Figure 3. Workflow for in vivo human plasmacytoma xenograft model.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Plating: Seed hematological cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Addition: Treat the cells with varying concentrations of this compound or comparator compounds for 48 hours.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat cells with the desired concentrations of this compound or comparator compounds for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS and then resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL) to each 100 µL of cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
Human Plasmacytoma Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MM.1S human multiple myeloma cells into the flank of 6- to 8-week-old SCID mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 6 mg/kg) or vehicle control intravenously twice a week.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or until a survival endpoint is reached. Tumor volume is calculated using the formula: (width)² x length/2.[7]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 3. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for (R)-PR-924
For researchers, scientists, and drug development professionals handling (R)-PR-924, a selective tripeptide epoxyketone immunoproteasome subunit LMP-7 inhibitor, adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.[1][2][3][4] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, its nature as a bioactive and potentially cytotoxic compound necessitates its management as hazardous chemical waste.[1][5] The following guidelines provide a comprehensive framework for its safe handling and disposal.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles with side shields, and chemical-resistant gloves. All handling of the compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Spill Management
In the event of a spill, the area should be immediately secured to prevent further contamination. Small spills of solid this compound should be carefully cleaned up using absorbent pads, trying to minimize dust generation. The contaminated materials should then be placed in a sealed container and disposed of as hazardous waste. For liquid spills involving this compound dissolved in a solvent, an inert absorbent material should be used. The area should then be decontaminated with an appropriate solvent. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow for this compound
The proper disposal of this compound follows a structured workflow to ensure safety and compliance with regulations. This process involves careful segregation, labeling, and transfer of the waste for professional disposal.
Decontamination Procedures
All non-disposable laboratory equipment that has come into contact with this compound must be thoroughly decontaminated. This can be achieved by washing with a suitable solvent known to dissolve the compound, followed by a standard laboratory cleaning procedure. The solvent washings should be collected and disposed of as hazardous chemical waste.
Regulatory Compliance
It is the responsibility of the researcher and their institution to comply with all local, state, and federal regulations regarding the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of this compound waste.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment.
References
- 1. PR-924 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PR-924, a selective inhibitor of the immunoproteasome subunit LMP-7, blocks multiple myeloma cell growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor PR-924 - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling (R)-PR-924
(R)-PR-924 is not a publicly indexed chemical identifier, and as such, no specific Safety Data Sheet (SDS) is available. The following guidance is based on best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. It is imperative to treat any unknown substance as potentially hazardous.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring the safe management and disposal of this compound.
Hazard Assessment and Control
Given the absence of specific hazard data for this compound, a conservative approach to safety is mandatory. All handling should occur within a designated and controlled area, such as a certified chemical fume hood, to minimize inhalation exposure. Engineering controls are the primary line of defense, supplemented by the personal protective equipment (PPE) outlined below.
Personal Protective Equipment (PPE)
The selection of PPE is critical when dealing with substances of unknown toxicity. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Material/Standard | Purpose |
| Hand Protection | Double-gloving recommended | Outer: Chemical-resistant gloves (e.g., Neoprene, 80 mil thickness); Inner: Nitrile gloves | Prevents skin contact and absorption. Double-gloving provides additional protection in case of a breach of the outer glove. |
| Eye Protection | Chemical splash goggles and a face shield | ANSI Z87.1 certified | Protects eyes and face from splashes and aerosols.[1] |
| Body Protection | Laboratory coat (flame-resistant) and a chemically impervious apron | Nomex or similar for lab coat; Rubber or neoprene for apron | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | Air-purifying respirator with combination organic vapor/particulate filters (P100) | NIOSH-approved | Essential for handling powders or volatile solutions outside of a fume hood, or in case of a spill.[2] |
| Foot Protection | Closed-toe, slip-resistant shoes | Leather or other impervious material | Protects feet from spills and falling objects. |
Operational Plan: Handling and Weighing
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Preparation:
-
Don all required PPE as specified in the table above.
-
Designate a specific area within a chemical fume hood for all handling activities.
-
Ensure all necessary equipment (spatulas, weigh paper, vials, etc.) is clean and readily accessible within the fume hood.
-
Have a chemical spill kit readily available.
Procedure:
-
Carefully open the container of this compound inside the fume hood.
-
Use a dedicated, clean spatula to transfer the desired amount of the compound onto weigh paper or into a tared container.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care to minimize aerosolization.
-
Once weighing is complete, securely close the primary container.
-
Clean any residual compound from the spatula and work surface using an appropriate solvent and absorbent pads.
-
Dispose of all contaminated disposables as hazardous waste.
Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
Waste Segregation:
-
Solid Waste: All disposables contaminated with this compound (gloves, weigh paper, absorbent pads) must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the primary hazards (e.g., "Potentially Toxic," "Irritant").
-
Store waste containers in a secondary containment bin in a designated waste accumulation area.
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill within the fume hood, use a chemical spill kit to absorb the material. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound, from preparation to final waste management.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
